11-Cyanoundecyltrimethoxysilane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
12-trimethoxysilyldodecanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO3Si/c1-17-20(18-2,19-3)15-13-11-9-7-5-4-6-8-10-12-14-16/h4-13,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTBFZCLFNNXEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCCC#N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627268 | |
| Record name | 12-(Trimethoxysilyl)dodecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253788-37-3 | |
| Record name | 12-(Trimethoxysilyl)dodecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Cyanoundecyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 11-Cyanoundecyltrimethoxysilane: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 11-Cyanoundecyltrimethoxysilane, a versatile organosilane compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its characteristics, experimental protocols, and key applications.
Core Chemical and Physical Properties
This compound, with the CAS number 253788-37-3, is a bifunctional molecule featuring a terminal nitrile group and a trimethoxysilyl group.[1][2] This unique structure allows it to act as a surface modifying agent and a coupling agent in a variety of applications. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H31NO3Si | [1][2] |
| Molecular Weight | 301.5 g/mol | [1][2] |
| CAS Number | 253788-37-3 | [1][2] |
| Boiling Point | 160 °C at 1 mmHg | [2] |
| Density | 0.933 g/cm³ | [2] |
| Refractive Index | 1.4394 | [2] |
| Melting Point | Not available | |
| Solubility | Information not available |
Reactivity and Stability
The reactivity of this compound is primarily dictated by its two functional groups: the trimethoxysilyl group and the terminal cyano (nitrile) group.
Hydrolysis and Condensation of the Trimethoxysilyl Group: The trimethoxysilyl end of the molecule readily undergoes hydrolysis in the presence of water to form silanol groups (-Si-OH). These silanol groups can then condense with hydroxyl groups on the surface of various substrates (e.g., glass, silicon wafers, metal oxides) to form stable covalent Si-O-substrate bonds. They can also self-condense with other silanol groups to form a cross-linked polysiloxane network. This process is the basis for the formation of self-assembled monolayers (SAMs).
Reactions of the Cyano Group: The terminal nitrile group is a versatile functional handle that can participate in various chemical transformations. Notably, it can react with alkynes in a thermally activated 1,3-dipolar cycloaddition, a type of "click chemistry" reaction, to form a tetrazole linkage. This specific reactivity makes it valuable for the covalent immobilization of molecules containing alkyne groups.
The stability of this compound is generally good under anhydrous conditions. However, it is sensitive to moisture due to the hydrolyzable trimethoxysilyl group. Therefore, it should be stored in a dry, inert atmosphere.
Experimental Protocols
Formation of Self-Assembled Monolayers (SAMs) on a Silicon Wafer
The following is a general procedure for the formation of a this compound SAM on a silicon wafer, adapted from established protocols for similar organosilanes.
Materials:
-
Silicon wafers
-
This compound
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )
-
Deionized water
-
Ethanol
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon wafers in piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic, hydroxylated surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the wafers thoroughly with deionized water.
-
Rinse with ethanol.
-
Dry the wafers under a stream of dry nitrogen gas.
-
-
Silanization:
-
Prepare a dilute solution (e.g., 1-5 mM) of this compound in anhydrous toluene in a glovebox or under an inert atmosphere to minimize exposure to moisture.
-
Immerse the cleaned and dried silicon wafers in the silane solution.
-
Allow the reaction to proceed for several hours (e.g., 2-24 hours) at room temperature or slightly elevated temperature. The reaction time can be optimized to achieve a well-ordered monolayer.
-
Remove the wafers from the solution.
-
-
Rinsing and Curing:
-
Rinse the wafers sequentially with fresh toluene and then ethanol to remove any physisorbed silane molecules.
-
Dry the wafers under a stream of dry nitrogen.
-
To promote the formation of a stable, cross-linked monolayer, the coated wafers can be cured by baking at an elevated temperature (e.g., 100-120 °C) for a short period (e.g., 30-60 minutes).
-
Logical Workflow for SAM Formation:
Caption: Workflow for the formation of a self-assembled monolayer.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. Researchers should expect to perform their own analytical characterization. The following provides an overview of the expected spectral features based on the molecule's structure.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methoxy protons (-OCH₃) around 3.5 ppm. The long alkyl chain will exhibit a series of multiplets in the aliphatic region (approx. 0.6-2.5 ppm). The methylene group adjacent to the silicon atom and the methylene group adjacent to the nitrile group will have distinct chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will show a peak for the methoxy carbons around 50 ppm. The carbons of the alkyl chain will appear in the range of approximately 14-33 ppm. The carbon of the nitrile group will be observed further downfield, typically in the range of 115-125 ppm.
4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is a valuable tool for confirming the presence of the key functional groups:
-
C≡N stretch: A sharp, medium-intensity absorption band around 2245 cm⁻¹ is characteristic of the nitrile group.
-
Si-O-C stretch: Strong absorption bands in the region of 1080-1190 cm⁻¹ are indicative of the Si-O-C linkages of the trimethoxysilyl group.
-
C-H stretch: Strong bands in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the long alkyl chain.
4.3. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. High-resolution mass spectrometry can be used to confirm the elemental composition.
Applications in Research and Development
The unique bifunctional nature of this compound makes it a valuable tool in various fields, particularly in surface science and biotechnology.
Surface Modification and Self-Assembled Monolayers (SAMs)
As detailed in the experimental protocol, this silane is used to create well-defined SAMs on a variety of substrates. The terminal nitrile groups of the SAM can then be used to further functionalize the surface, for example, by attaching biomolecules or other organic moieties. This allows for the precise tailoring of surface properties such as wettability, adhesion, and biocompatibility.
Biosensor Fabrication
This compound is employed in the fabrication of biosensors. The silane is used to functionalize the surface of a transducer (e.g., an electrode or a silicon nanowire). The terminal nitrile groups can then be used to covalently immobilize biorecognition elements such as antibodies, enzymes, or DNA probes. This provides a stable and oriented attachment of the biological component, which is crucial for the sensitivity and specificity of the biosensor.
Signaling Pathway for a Generic Biosensor:
Caption: Generic signaling pathway in a biosensor.
Safety and Handling
This compound should be handled with care in a well-ventilated area, preferably in a fume hood. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. The compound is sensitive to moisture and should be stored under an inert atmosphere to prevent degradation. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
This technical guide provides a foundational understanding of this compound. For specific applications, further optimization of experimental conditions and thorough characterization are recommended.
References
In-Depth Technical Guide to 11-Cyanoundecyltrimethoxysilane: Molecular Structure, Properties, and Applications in Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 11-Cyanoundecyltrimethoxysilane, a versatile organosilane compound utilized in the advanced functionalization of surfaces. This document details its molecular structure, physicochemical properties, and provides a detailed experimental protocol for the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces, a foundational technique for applications in biosensors, chromatography, and drug delivery systems.
Core Concepts: Molecular Identity and Physicochemical Characteristics
This compound is a bifunctional molecule featuring a trimethoxysilane headgroup and a terminal cyano (nitrile) group separated by an eleven-carbon alkyl chain. The trimethoxysilane group facilitates the covalent attachment of the molecule to hydroxyl-rich surfaces, such as silicon wafers, glass, and various metal oxides, through a hydrolysis and condensation reaction. The long alkyl chain provides a well-defined and ordered molecular layer, while the terminal cyano group offers a versatile chemical handle for subsequent covalent immobilization of biomolecules or other functional moieties.
Molecular Structure and Formula
-
Chemical Name: this compound
-
CAS Number: 253788-37-3[1]
The structure of this compound is characterized by a silicon atom bonded to three methoxy groups and a cyanoundecyl group.
Physicochemical Data
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 301.50 g/mol | [1][3] |
| Density | 0.933 g/cm³ | [1] |
| Boiling Point | 160 °C @ 1 mmHg | [1] |
| Refractive Index | 1.4394 | [1] |
Experimental Protocols: Surface Functionalization via Self-Assembled Monolayer (SAM) Formation
The following protocol provides a detailed methodology for the creation of a self-assembled monolayer of this compound on a silicon-based substrate. This procedure is fundamental for preparing surfaces for subsequent applications, such as the immobilization of biomolecules for biosensor development.
Materials and Reagents
-
Silicon wafers or glass slides
-
This compound
-
Anhydrous toluene
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized water
-
Nitrogen gas
Experimental Workflow for SAM Formation
Caption: Workflow for the formation of a this compound SAM.
Detailed Methodologies
1. Substrate Preparation (Hydroxylation):
-
Clean the silicon or glass substrates by sonicating them in acetone and then ethanol for 15 minutes each to remove organic contaminants.
-
Prepare a piranha solution by carefully adding hydrogen peroxide (30%) to sulfuric acid in a 3:7 volume ratio. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Immerse the cleaned substrates in the piranha solution for 30 minutes to create a hydroxylated surface.
-
Thoroughly rinse the substrates with copious amounts of deionized water.
-
Dry the substrates under a stream of nitrogen gas.
2. Self-Assembled Monolayer Formation:
-
In an inert atmosphere (e.g., a glovebox), prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the hydroxylated substrates in the silane solution.
-
Allow the substrates to incubate in the solution for 2-4 hours at room temperature to facilitate the self-assembly process.
-
After incubation, remove the substrates and rinse them sequentially with anhydrous toluene and ethanol to remove any physisorbed silane.
-
Cure the substrates in an oven at 120°C for 1 hour to promote the formation of a stable, cross-linked siloxane network on the surface.
3. Surface Characterization:
-
The resulting cyano-terminated surface can be characterized using various surface-sensitive techniques such as contact angle goniometry, atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS) to confirm the presence and quality of the SAM.
Applications in Research and Development
The cyano-terminated surface prepared with this compound serves as a versatile platform for numerous applications in scientific research and drug development.
-
Biosensor Fabrication: The terminal cyano group can be chemically modified, for instance, through reduction to an amine or hydrolysis to a carboxylic acid, to allow for the covalent immobilization of antibodies, enzymes, or nucleic acids. This is a critical step in the development of highly specific and sensitive biosensors.[4]
-
Chromatography: The well-defined, chemically functionalized surface can be used as a stationary phase in high-performance liquid chromatography (HPLC) for specialized separation applications.
-
"Click Chemistry": The nitrile group can participate in cycloaddition reactions, a key example of "click chemistry," allowing for the highly efficient and specific attachment of molecules bearing azide functionalities.
-
Surface Energy Modification: The long alkyl chain and the polar cyano group alter the surface energy of the substrate, which can be tailored for studies in wetting, adhesion, and biocompatibility.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical progression from a bare substrate to a functionalized surface capable of biomolecular interaction.
Caption: Logical flow from substrate to a functional biosensing surface.
This in-depth guide provides the foundational knowledge and practical protocols for the effective utilization of this compound in advanced surface engineering applications. The versatility of its terminal cyano group, combined with the robust and well-defined nature of the self-assembled monolayer it forms, makes it a valuable tool for researchers and scientists in a multitude of disciplines.
References
An In-depth Technical Guide to the Hydrolysis Mechanism of 11-Cyanoundecyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core hydrolysis mechanism of 11-cyanoundecyltrimethoxysilane, a bifunctional organosilane with significant potential in surface modification, bioconjugation, and drug delivery systems. While specific kinetic data for this molecule is not extensively available in public literature, this guide extrapolates from the well-established principles of alkoxysilane hydrolysis and draws comparisons with structurally similar compounds to provide a robust working model.
Introduction to this compound
This compound possesses two key functionalities: a trimethoxysilyl head group and a terminal cyano group separated by a long undecyl (C11) hydrocarbon chain. The trimethoxysilyl group is susceptible to hydrolysis and condensation, enabling the formation of stable siloxane bonds (Si-O-Si) with inorganic substrates (like silica, glass, and metal oxides) or self-assembly into polysiloxane networks. The long alkyl chain provides a hydrophobic spacer, while the terminal cyano group offers a versatile chemical handle for further functionalization.
The Core Hydrolysis Mechanism
The hydrolysis of this compound is the initial and rate-determining step for its application in surface modification. It involves the nucleophilic substitution of methoxy groups (-OCH₃) with hydroxyl groups (-OH) from water, producing silanols and releasing methanol as a byproduct. This process typically occurs in three sequential steps:
R-Si(OCH₃)₃ + H₂O ⇌ R-Si(OCH₃)₂(OH) + CH₃OH R-Si(OCH₃)₂(OH) + H₂O ⇌ R-Si(OCH₃)(OH)₂ + CH₃OH R-Si(OCH₃)(OH)₂ + H₂O ⇌ R-Si(OH)₃ + CH₃OH
where R represents the 11-cyanoundecyl group (NC-(CH₂)₁₁-).
The subsequent step, condensation, involves the reaction between silanol groups to form siloxane bonds, either with other silanol molecules (self-condensation) or with hydroxyl groups on a substrate surface.
Factors Influencing Hydrolysis Rate
The rate of hydrolysis is not spontaneous under neutral conditions and is significantly influenced by several factors.[1]
-
pH (Catalysis): The reaction is slowest at a neutral pH of around 7 and is catalyzed by both acids and bases.[2]
-
Acid Catalysis: Under acidic conditions (pH < 7), a methoxy group is protonated, making the silicon atom more electrophilic and susceptible to attack by water.[2][3] This mechanism generally leads to a faster hydrolysis rate compared to the condensation rate, resulting in the formation of stable silanol species in solution.[1]
-
Base Catalysis: Under basic conditions (pH > 7), the hydroxide ion directly attacks the silicon atom, leading to a pentacoordinate intermediate.[2] Base catalysis tends to accelerate the condensation reaction more than the hydrolysis, often leading to the formation of larger oligomers and gels.[2]
-
-
Water Concentration: The molar ratio of water to silane is a critical parameter. A stoichiometric amount of water is required for complete hydrolysis. Higher water concentrations generally increase the hydrolysis rate up to a certain point, beyond which the solubility of the long-chain silane may become the limiting factor.
-
Solvent: A co-solvent, typically an alcohol like ethanol or methanol, is often used to homogenize the silane and water mixture. The choice of solvent can influence the reaction rates.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
-
Steric and Inductive Effects of the Organic Substituent:
-
Steric Hindrance: The long undecyl chain of this compound can sterically hinder the approach of water to the silicon center, potentially slowing the hydrolysis rate compared to smaller alkyltrimethoxysilanes.
-
Inductive Effect: The cyano group is electron-withdrawing. This effect, transmitted through the long alkyl chain, is likely to be minimal at the silicon atom and thus have a negligible impact on the hydrolysis rate. The primary determinant of reactivity will be the steric bulk of the undecyl chain and the nature of the methoxy leaving groups.
-
Quantitative Data and Comparisons
Specific kinetic data for the hydrolysis of this compound is scarce. However, we can infer its behavior by examining related compounds. The hydrolysis rate generally decreases with the size of the alkoxy group (methoxy > ethoxy > propoxy).[4]
| Silane Compound | Functional Group | Alkoxy Group | Relative Hydrolysis Rate (Acid Catalyzed) | Notes |
| Methyltrimethoxysilane | -CH₃ | Methoxy | Fast | Small organic group, minimal steric hindrance. |
| Octyltriethoxysilane[1] | -C₈H₁₇ | Ethoxy | Slower | Longer alkyl chain increases steric hindrance. Ethoxy group hydrolyzes slower than methoxy. |
| 3-Cyanopropyltriethoxysilane[5] | -C₃H₆CN | Ethoxy | Moderate | Shorter alkyl chain than undecyl, but presence of cyano group. |
| This compound | -C₁₁H₂₂CN | Methoxy | Predicted: Slower than MTMS, but faster than ethoxy analogues | The long undecyl chain will be the primary factor slowing the rate due to steric effects. The methoxy groups will hydrolyze faster than ethoxy groups. |
This table presents a qualitative comparison. Actual rates depend heavily on specific reaction conditions (pH, catalyst, temperature, solvent).
Experimental Protocols for Studying Hydrolysis
The hydrolysis of this compound can be monitored in-situ using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ²⁹Si NMR are powerful tools for tracking the progress of both hydrolysis and condensation.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., ethanol-d₆ or a mixture with D₂O). The concentration should be optimized for NMR sensitivity (e.g., 1% v/v).[6]
-
Initiation: Initiate the hydrolysis by adding a specific amount of D₂O and, if desired, an acid (e.g., HCl) or base (e.g., NH₄OH) catalyst.
-
Data Acquisition: Acquire ¹H and ²⁹Si NMR spectra at regular time intervals. For ²⁹Si NMR, which has low natural abundance and sensitivity, techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to improve signal-to-noise.[7][8]
-
Spectral Analysis:
-
In ¹H NMR , monitor the decrease in the intensity of the methoxy proton signal (-OCH₃) and the corresponding increase in the methanol signal.
-
In ²⁹Si NMR , track the disappearance of the starting trimethoxysilane peak and the appearance of new peaks corresponding to the mono-, di-, and tri-hydrolyzed species, as well as various condensed oligomers.[1] Each species will have a distinct chemical shift.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR is particularly well-suited for in-situ monitoring of reactions in solution.[9]
Methodology:
-
Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a silicon or zinc selenide crystal).[10]
-
Background Spectrum: Record a background spectrum of the solvent system (e.g., ethanol/water).
-
Initiation: Introduce the this compound solution into the ATR cell to initiate the reaction.
-
Data Acquisition: Collect FTIR spectra over time.
-
Spectral Analysis: Monitor changes in specific vibrational bands:
-
Disappearance of Si-O-CH₃ bands: Typically around 1080-1100 cm⁻¹ and 815-840 cm⁻¹.
-
Appearance of Si-OH bands: A broad band around 900-950 cm⁻¹.[11]
-
Appearance of Si-O-Si bands: A broad, strong band around 1000-1130 cm⁻¹, indicating condensation.[11]
-
The C≡N stretch (around 2245 cm⁻¹) can serve as an internal standard as it does not participate in the hydrolysis reaction.[11]
-
Visualizing the Hydrolysis and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows.
Caption: Stepwise hydrolysis of this compound leading to silanetriol and subsequent condensation.
Caption: General experimental workflow for monitoring silane hydrolysis using spectroscopic methods.
Conclusion
The hydrolysis of this compound is a fundamental process governed by well-understood principles of acid/base catalysis and nucleophilic substitution at the silicon center. While the long undecyl chain introduces steric considerations that likely temper its reactivity compared to short-chain analogues, the underlying mechanism remains consistent. For drug development professionals and researchers, controlling the hydrolysis and subsequent condensation is paramount for creating well-defined, stable, and functionalized surfaces or nanoparticles. The experimental protocols outlined, utilizing in-situ NMR and FTIR spectroscopy, provide a robust framework for quantifying the kinetics and understanding the reaction pathways of this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. researchgate.net [researchgate.net]
Self-Assembly of 11-Cyanoundecyltrimethoxysilane on Silica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the self-assembly mechanism of 11-cyanoundecyltrimethoxysilane on silica substrates. This process results in the formation of a stable, chemically-defined surface with a terminal nitrile functionality, which is of significant interest for a variety of applications, including the immobilization of biomolecules, the development of biosensors, and the modulation of surface properties in drug delivery systems. This document details the underlying chemical principles, experimental protocols for monolayer formation, and key characterization data.
The Self-Assembly Mechanism: From Solution to a Covalently Bound Monolayer
The formation of a self-assembled monolayer (SAM) of this compound on a silica (SiO₂) surface is a sophisticated process driven by a series of chemical reactions and intermolecular forces. The mechanism can be broadly categorized into three key stages: hydrolysis of the methoxysilane headgroup, physisorption onto the hydroxylated silica surface, and subsequent covalent bond formation and lateral cross-linking.
Initially, in the presence of trace amounts of water, the methoxy groups (-OCH₃) of the this compound undergo hydrolysis to form reactive silanol groups (-Si-OH). These silanol groups can then form hydrogen bonds with the hydroxyl groups (-OH) present on the surface of the silica substrate, leading to the physical adsorption of the silane molecules onto the surface.
The final and critical step is the condensation reaction between the silanol groups of the silane and the hydroxyl groups of the silica surface, forming strong, covalent siloxane bonds (Si-O-Si). This step anchors the this compound molecules to the substrate. Concurrently, lateral condensation reactions can occur between adjacent silanol groups of neighboring silane molecules, creating a cross-linked, two-dimensional network that enhances the stability and density of the monolayer. The long undecyl chains, through van der Waals interactions, contribute to the ordering and packing of the monolayer.
Figure 1: The self-assembly mechanism of this compound on a silica surface.
Quantitative Data on Organosilane Monolayers
The quality and properties of the resulting self-assembled monolayer are assessed through various surface characterization techniques. While specific data for this compound is not abundantly available in the public domain, data from analogous long-chain alkylsilanes provide valuable benchmarks. The terminal nitrile group is expected to impart a more polar character to the surface compared to a methyl-terminated monolayer.
| Organosilane | Substrate | Water Contact Angle (°) | Ellipsometric Thickness (nm) | Reference |
| Octadecyltrichlorosilane (OTS) | SiO₂ | ~110 | 2.3 - 2.7 | Generic textbook values |
| Decyltrimethoxysilane (DTMS) | SiO₂ | ~105 | 1.2 - 1.5 | Generic textbook values |
| Aminopropyltriethoxysilane (APTES) | SiO₂ | 50 - 70 | 0.5 - 1.0 | Generic textbook values |
| This compound (Expected) | SiO₂ | 60 - 80 | 1.5 - 2.0 | Estimated |
Table 1: Comparative quantitative data for various organosilane monolayers on silica. The values for this compound are estimates based on its chemical structure.
Experimental Protocols
The following section outlines a detailed methodology for the preparation of a this compound self-assembled monolayer on a silica substrate.
Substrate Preparation
A pristine and hydrophilic silica surface is crucial for the formation of a high-quality monolayer.
-
Cleaning: Silicon wafers with a native oxide layer (or glass slides) are sonicated in a sequence of solvents to remove organic contaminants. A typical sequence is:
-
Acetone (15 minutes)
-
Isopropanol (15 minutes)
-
Deionized water (15 minutes)
-
-
Hydroxylation: To ensure a high density of surface hydroxyl groups, the cleaned substrates are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing and Drying: The substrates are thoroughly rinsed with copious amounts of deionized water and then dried under a stream of high-purity nitrogen gas. The substrates should be used immediately for silanization.
An In-depth Technical Guide to Cyano-Terminal Silanes for Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of cyano-terminal silanes for the functionalization of surfaces. It covers the fundamental principles of silanization, detailed experimental protocols, quantitative data on surface properties, and the subsequent chemical transformations of the terminal cyano group.
Introduction to Cyano-Terminal Silanes
Cyano-terminal silanes are bifunctional molecules that serve as valuable coupling agents for modifying the surfaces of various materials, particularly those with hydroxyl groups, such as glass, silicon wafers, and metal oxides.[1] These silanes possess two key chemical functionalities:
-
A hydrolyzable group (e.g., an alkoxide like methoxy or ethoxy) that reacts with surface hydroxyls to form stable covalent siloxane (Si-O-Si) bonds.
-
A terminal cyano (nitrile, -C≡N) group that imparts unique chemical reactivity and polarity to the modified surface.[2]
The cyano group is highly polar and can be further transformed into other valuable functional groups, such as amines and carboxylic acids, making it a versatile platform for the covalent immobilization of biomolecules, nanoparticles, and other ligands.[3][4] This versatility is of significant interest in fields like biosensor development, chromatography, and drug delivery.
The Silanization Process: Mechanism of Surface Functionalization
The covalent attachment of cyano-terminal silanes to a surface is a two-step process involving hydrolysis and condensation.[5][6] The reaction can be catalyzed by either acid or base, with each condition influencing the resulting monolayer structure.
Hydrolysis
In the presence of water, the hydrolyzable alkoxy groups (-OR) on the silane are replaced by hydroxyl groups (-OH), forming reactive silanols. This reaction can be catalyzed by either acid or base.[5][6]
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the alkoxy group, making it a better leaving group. This is followed by a nucleophilic attack by water on the silicon atom.[7]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the silicon atom, leading to the displacement of the alkoxy group.[7]
Condensation
The newly formed silanols can then condense in two ways:
-
With Surface Hydroxyls: The silanols react with the hydroxyl groups on the substrate to form stable, covalent Si-O-Si bonds, anchoring the silane to the surface.
-
With Other Silanols: Silanols from adjacent silane molecules can condense with each other, leading to lateral cross-linking and the formation of a polysiloxane network on the surface.
The extent of this lateral polymerization is influenced by reaction conditions such as the concentration of the silane, the amount of water present, and the pH.[5]
Below are diagrams illustrating the acid- and base-catalyzed hydrolysis and condensation of a generic cyano-terminal trialkoxysilane.
References
- 1. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 2. google.com [google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. studymind.co.uk [studymind.co.uk]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
The Dual Role of the Nitrile Group in 11-Cyanoundecyltrimethoxysilane: A Gateway to Advanced Surface Functionalization and Biomolecular Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bifunctional nature of 11-cyanoundecyltrimethoxysilane, possessing a terminal nitrile group and a hydrolyzable trimethoxysilane moiety, has positioned it as a critical coupling agent in the development of advanced materials, particularly in the realms of biosensors and drug delivery systems. The trimethoxysilane group provides a robust mechanism for covalent attachment to hydroxylated surfaces such as silica and indium tin oxide (ITO), forming stable self-assembled monolayers (SAMs). Concurrently, the nitrile group offers a versatile chemical handle for a variety of subsequent transformations, enabling the tailored functionalization of surfaces for specific applications. This guide delves into the pivotal reactions of the nitrile group in this compound, providing insights into experimental protocols, quantitative data, and its strategic role in scientific advancements.
Core Reactions and Surface Functionalization
The utility of this compound primarily revolves around two key chemical transformations of its terminal nitrile group: conversion to an aldehyde for bioconjugation and its potential for reduction to a primary amine. These reactions transform the initially cyano-terminated surface into a reactive platform for the immobilization of biomolecules.
Surface Silanization: The Foundation
The initial step in leveraging this compound is the formation of a self-assembled monolayer on a hydroxylated substrate. The trimethoxysilane group readily undergoes hydrolysis in the presence of trace water to form reactive silanol groups, which then condense with surface hydroxyl groups to form a stable, covalent siloxane bond (Si-O-Si). This process creates a dense, oriented monolayer with the undecyl chains extending from the surface, terminating with the nitrile groups.
Data Presentation: Surface Modification and Characterization
Quantitative analysis is crucial for optimizing and validating the surface modification process. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) are instrumental in confirming the presence and transformation of the nitrile group.
| Parameter | Method | Typical Value/Observation | Reference |
| Silanization Confirmation | XPS | Presence of Si 2p, C 1s, N 1s, and O 1s peaks | [1][2] |
| FTIR | Characteristic C≡N stretch | [1] | |
| Nitrile to Aldehyde Conversion | FTIR | Decrease in C≡N peak intensity, appearance of C=O stretch | |
| Antibody Immobilization | Electrochemical Impedance Spectroscopy (EIS) | Increase in charge transfer resistance | [1][3] |
| Cyclic Voltammetry (CV) | Decrease in peak currents of a redox probe | [1][3] |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research and development.
Protocol 1: Formation of a Cyano-Terminated Self-Assembled Monolayer
This protocol outlines the basic procedure for creating a SAM of this compound on a hydroxylated surface, such as indium tin oxide (ITO).
Materials:
-
Indium tin oxide (ITO) substrates
-
This compound (CUTMS)
-
Ammonia solution (NH₄OH)
-
Hydrogen peroxide (H₂O₂)
-
Deionized water
-
Ethanol
Procedure:
-
Hydroxylation of the ITO surface: The ITO substrates are first cleaned and then treated with a solution of NH₄OH/H₂O₂/H₂O to generate hydroxyl groups on the surface.[4]
-
Silanization: The hydroxylated ITO substrates are incubated in a solution of this compound.[4] The concentration of the silane and the incubation time are critical parameters that need to be optimized for the specific application.[5]
-
Washing: The substrates are thoroughly rinsed with a suitable solvent, such as ethanol, to remove any non-covalently bound silane molecules.
-
Curing: The silanized substrates are typically cured at an elevated temperature to promote the formation of a stable and cross-linked monolayer.
Protocol 2: Conversion of the Nitrile Group and Antibody Immobilization
This protocol describes the subsequent functionalization of the cyano-terminated surface for the immobilization of antibodies, a common application in the development of immunosensors.
Materials:
-
Cyano-terminated ITO substrate (from Protocol 1)
-
Reagents for nitrile conversion (e.g., for conversion to aldehyde)
-
Anti-RACK1 antibody (or other antibody of interest)[6]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Nitrile Group Conversion: The terminal nitrile groups of the this compound monolayer are chemically converted to a more reactive functional group, such as an aldehyde. This creates chemically active ends for the covalent attachment of biomolecules.[6]
-
Antibody Immobilization: The modified ITO substrate is incubated with a solution of the desired antibody (e.g., anti-RACK1) in a suitable buffer, such as PBS. The primary amine groups on the antibody react with the aldehyde groups on the surface to form a stable imine linkage.[6]
-
Blocking: Any remaining reactive sites on the surface are typically blocked using a solution of a non-reactive protein, such as bovine serum albumin (BSA), to prevent non-specific binding in subsequent assays.
-
Washing: The antibody-functionalized substrate is washed with PBS to remove any unbound antibodies.
Mandatory Visualizations
Signaling Pathway for an Immunosensor
Caption: Workflow for immunosensor fabrication.
Experimental Workflow for Surface Functionalization
Caption: Step-by-step surface functionalization.
The Nitrile Group in Drug Development Applications
The ability to create specifically functionalized surfaces using this compound has direct implications for drug development. The primary application lies in the creation of highly sensitive and specific biosensors for the detection of disease biomarkers. For instance, the immobilization of antibodies for C-reactive protein (CRP), a marker for inflammation, on a modified ITO surface demonstrates the potential for developing diagnostic tools.[1][3]
Furthermore, the principles of surface modification with this silane can be extended to nanoparticles, creating targeted drug delivery vehicles. While direct reactions on the nitrile group for drug conjugation are less documented, the conversion to an amine or aldehyde creates a platform for attaching targeting ligands or therapeutic agents.
Conclusion
The nitrile group of this compound is not merely a passive terminus but a versatile functional group that is central to the molecule's utility in advanced material science. Its ability to be transformed into other reactive moieties, primarily aldehydes for bioconjugation, unlocks a wide array of applications, particularly in the development of sensitive biosensors. For researchers and professionals in drug development, understanding and mastering the reactions of this nitrile group is key to innovating new diagnostic and therapeutic platforms. The combination of a stable surface attachment via the trimethoxysilane and the chemical accessibility of the nitrile group ensures that this compound will remain a valuable tool in the pursuit of next-generation biomedical technologies.
References
Methodological & Application
Application Notes and Protocols for Surface Modification with 11-Cyanoundecyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification with organosilanes is a fundamental technique for tailoring the interfacial properties of materials, with significant applications in drug development, biosensing, and medical device engineering. 11-Cyanoundecyltrimethoxysilane is a versatile organosilane that forms a self-assembled monolayer (SAM) on hydroxylated surfaces, presenting a terminal cyano group. This cyano group can serve as a versatile chemical handle for the subsequent covalent immobilization of biomolecules, drug molecules, or other functional moieties.
These application notes provide a detailed protocol for the surface modification of silicon-based substrates with this compound, covering both solution-phase and vapor-phase deposition methods. Additionally, typical characterization data and experimental workflows are presented to guide researchers in achieving reproducible and well-defined functionalized surfaces.
Data Presentation
Quantitative data for the characterization of unmodified and this compound-modified silicon substrates are summarized in the tables below. These values represent typical expected outcomes and may vary slightly based on specific experimental conditions and instrumentation.
Table 1: Water Contact Angle Measurements
| Surface | Static Water Contact Angle (°) |
| Unmodified Silicon Substrate (Hydroxylated) | < 15 |
| This compound Modified | 65 - 75 |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis
| Surface | C 1s (%) | O 1s (%) | Si 2p (%) | N 1s (%) |
| Unmodified Silicon Substrate | Adventitious | 55 - 65 | 35 - 45 | 0 |
| This compound Modified | 50 - 60 | 25 - 35 | 10 - 20 | 2 - 5 |
Table 3: High-Resolution XPS Binding Energies
| Element | Functional Group | Binding Energy (eV) |
| N 1s | -C≡N | ~400.0 |
| C 1s | -C≡N | ~286.5 |
| C 1s | -CH₂- | ~285.0 |
| Si 2p | Si-O-Si (siloxane) | ~103.0 |
| Si 2p | Si (substrate) | ~99.0 |
Experimental Protocols
Detailed methodologies for substrate preparation and surface modification via solution-phase and vapor-phase deposition are provided below.
Protocol 1: Substrate Preparation (Hydroxylation)
This protocol is critical for ensuring a high density of surface silanol groups, which are the reactive sites for silanization.
Materials:
-
Silicon wafers or glass slides
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
Procedure:
-
Cut the silicon or glass substrates to the desired dimensions.
-
Sonciate the substrates in acetone for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonciate the substrates in isopropanol for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Immerse the substrates in freshly prepared Piranha solution for 30 minutes at 80°C.
-
Remove the substrates from the Piranha solution and rinse extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Store the cleaned, hydroxylated substrates in a vacuum desiccator until use.
Protocol 2: Solution-Phase Deposition of this compound
This method is straightforward and suitable for batch processing.
Materials:
-
Hydroxylated silicon or glass substrates
-
This compound
-
Anhydrous toluene (or other anhydrous organic solvent like hexane)
-
Triethylamine (optional, as a catalyst)
-
Nitrogen or Argon gas (high purity)
-
Glass reaction vessel with a reflux condenser
Procedure:
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene in the reaction vessel.
-
For catalyzed reactions, add a small amount of triethylamine (e.g., 1-2 drops) to the solution.
-
Place the hydroxylated substrates in the silane solution.
-
Purge the reaction vessel with nitrogen or argon gas for 15 minutes to remove oxygen and moisture.
-
Heat the solution to reflux (for toluene, ~110°C) and maintain for 2-4 hours under an inert atmosphere.
-
Allow the solution to cool to room temperature.
-
Remove the substrates and rinse them sequentially with toluene, acetone, and isopropanol to remove any physisorbed silane.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Cure the modified substrates in an oven at 110-120°C for 1 hour to promote cross-linking of the silane layer.
-
Store the functionalized substrates in a desiccator.
Protocol 3: Vapor-Phase Deposition of this compound
This method can produce highly uniform and ordered monolayers.
Materials:
-
Hydroxylated silicon or glass substrates
-
This compound
-
Vacuum oven or a dedicated vapor deposition chamber
-
Schlenk flask or similar container for the silane
Procedure:
-
Place the hydroxylated substrates in the vacuum oven or deposition chamber.
-
Place a small, open container with a few drops of this compound in the chamber, ensuring it is not in direct contact with the substrates.
-
Evacuate the chamber to a base pressure of <1 Torr.
-
Heat the chamber to 120-150°C. The heat will vaporize the silane.
-
Maintain these conditions for 2-12 hours to allow the silane to react with the substrate surface.
-
Turn off the heat and allow the chamber to cool to room temperature under vacuum.
-
Vent the chamber with nitrogen gas.
-
Remove the substrates and sonicate them in a fresh solvent (e.g., toluene or chloroform) for 5-10 minutes to remove any loosely bound silane.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Store the functionalized substrates in a desiccator.
Mandatory Visualizations
Application Notes and Protocols for Self-Assembled Monolayer (SAM) Formation using 11-Cyanoundecyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. They are a powerful tool for tailoring the surface properties of materials, enabling precise control over wettability, adhesion, biocompatibility, and chemical reactivity. 11-Cyanoundecyltrimethoxysilane is a versatile organosilane molecule used to form SAMs on hydroxylated surfaces such as silicon wafers, glass, and other metal oxides. The long alkyl chain provides a well-defined hydrophobic spacer, while the terminal nitrile (cyanide) group offers a unique chemical functionality. The nitrile group can be used for subsequent chemical modifications, making these SAMs valuable platforms in biosensor development, drug delivery systems, and materials science.
These application notes provide a detailed protocol for the formation and characterization of this compound SAMs on a silicon wafer with a native oxide layer (Si/SiO₂).
Quantitative Data Summary
The following table summarizes the expected quantitative data from the characterization of an this compound SAM on a Si/SiO₂ substrate.
| Characterization Technique | Parameter | Expected Value/Range | Reference Molecules |
| Contact Angle Goniometry | Static Water Contact Angle | 70° - 85° | CN-terminated alkanethiols on gold exhibit a less hydrophobic character than CH₃-terminated SAMs.[1] |
| Ellipsometry | Monolayer Thickness | 1.2 nm - 1.8 nm | Based on the length of a C11 alkyl chain. |
| X-ray Photoelectron Spectroscopy (XPS) | C 1s Binding Energy | ~285.0 eV (C-C, C-H), ~286.5 eV (C-CN) | General values for alkyl chains and nitrile-adjacent carbons. |
| N 1s Binding Energy | ~399.0 - 400.0 eV | Characteristic for nitrile groups.[1] | |
| Si 2p Binding Energy | ~99 eV (bulk Si), ~103 eV (SiO₂) | Standard values for silicon substrates. | |
| Fourier-Transform Infrared Spectroscopy (FTIR) | C-H stretching (alkyl chain) | 2850 - 2960 cm⁻¹ | Characteristic for alkyl chains in a well-ordered SAM. |
| C≡N stretching (nitrile group) | ~2245 cm⁻¹ | Specific to the nitrile functional group. | |
| Si-O-Si stretching (siloxane network) | 1000 - 1100 cm⁻¹ | Indicates the formation of the covalent bond to the substrate. |
Experimental Protocols
Substrate Preparation: Cleaning of Silicon Wafers
A pristine and hydrophilic substrate surface is crucial for the formation of a high-quality SAM. The following protocol describes the cleaning of silicon wafers with a native oxide layer.
Materials and Equipment:
-
Silicon wafers (or other hydroxylated substrates)
-
Acetone (semiconductor grade)
-
Isopropanol (semiconductor grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION. It is highly corrosive and reactive. Always add the hydrogen peroxide to the sulfuric acid slowly.
-
Teflon or glass wafer holders
-
Beakers
-
Ultrasonic bath
-
Nitrogen gas source (filtered)
-
Plasma cleaner (optional, for final cleaning)
Protocol:
-
Place the silicon wafers in a wafer holder.
-
Sonicate the wafers in acetone for 15 minutes.
-
Sonicate the wafers in isopropanol for 15 minutes.
-
Rinse the wafers thoroughly with DI water.
-
Immerse the wafers in freshly prepared Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface.
-
Rinse the wafers extensively with DI water to remove any residual acid.
-
Dry the wafers under a stream of nitrogen gas.
-
For optimal results, treat the wafers with oxygen plasma for 5 minutes immediately before SAM deposition to ensure a high density of hydroxyl groups.
Self-Assembled Monolayer (SAM) Formation
This protocol describes the formation of the this compound SAM from a solution phase.
Materials and Equipment:
-
Cleaned silicon wafers
-
This compound
-
Anhydrous toluene (or another anhydrous solvent like ethanol or isopropanol)
-
Glass vial with a screw cap
-
Nitrogen or argon gas for inert atmosphere (optional but recommended)
-
Hot plate or oven for annealing (optional)
Protocol:
-
Prepare a 1-10 mM solution of this compound in anhydrous toluene in a clean, dry glass vial. The presence of a small amount of water is necessary for the hydrolysis of the methoxy groups, but excess water can lead to polymerization in solution. Using an anhydrous solvent and relying on the adsorbed water layer on the substrate and ambient humidity is a common practice.
-
Immediately immerse the cleaned and dried silicon wafers into the silane solution.
-
Seal the vial and leave the substrates immersed for 2 to 24 hours at room temperature. Longer immersion times generally lead to a higher quality monolayer. For a more controlled reaction, this step can be performed under an inert atmosphere.
-
After immersion, remove the wafers from the solution and rinse them thoroughly with fresh toluene to remove any physisorbed molecules.
-
Rinse the wafers with isopropanol and then DI water.
-
Dry the wafers under a stream of nitrogen gas.
-
To promote the formation of a stable siloxane network, the coated wafers can be annealed at 100-120°C for 30-60 minutes.
Visualizations
References
Application Notes and Protocols for Biosensor Development using 11-Cyanoundecyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Cyanoundecyltrimethoxysilane is a versatile organosilane coupling agent that provides a robust platform for the covalent immobilization of biomolecules in biosensor development. Its long alkyl chain minimizes non-specific interactions, while the terminal cyano group offers a chemical handle that can be converted into either an amine or a carboxylic acid functionality. This allows for flexible and efficient coupling of a wide range of bioreceptors, such as antibodies, enzymes, and nucleic acids, to silica-based sensor surfaces like glass, silicon dioxide, and quartz. This document provides detailed protocols for the surface modification of substrates with this compound and subsequent immobilization of biomolecules, along with representative performance data.
Principle of Surface Modification and Biomolecule Immobilization
The development of a biosensor using this compound typically involves a multi-step process. First, the substrate is thoroughly cleaned and its surface is activated to generate hydroxyl groups. Then, a self-assembled monolayer (SAM) of this compound is formed on the activated surface. The terminal cyano groups of the SAM are then chemically converted to either primary amines or carboxylic acids. Finally, the bioreceptor (e.g., an antibody) is covalently attached to the functionalized surface, often with the aid of crosslinking agents.
The choice between creating an amine or a carboxylic acid surface depends on the desired immobilization strategy and the nature of the biomolecule. Both pathways lead to the formation of stable amide bonds, ensuring a robust and reliable biosensor surface.
Experimental Protocols
Protocol 1: Substrate Cleaning and Activation
This protocol is suitable for silica-based substrates such as glass slides, silicon wafers, or quartz crystals.
Materials:
-
Deionized (DI) water
-
Acetone (ACS grade)
-
Ethanol (ACS grade)
-
Dichloromethane (DCM, ACS grade)[1]
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Plasma cleaner (optional, but recommended)
-
Nitrogen gas stream
Procedure:
-
Solvent Cleaning:
-
Surface Activation (choose one method):
-
Piranha Etching:
-
Carefully immerse the cleaned substrates in freshly prepared Piranha solution for 15-30 minutes.
-
Rinse the substrates extensively with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Plasma Activation:
-
Place the cleaned substrates in a plasma cleaner.
-
Treat the substrates with oxygen or argon plasma for 5-15 minutes to generate hydroxyl (-OH) groups on the surface.[1]
-
-
Protocol 2: Silanization with this compound
Materials:
-
Activated substrates from Protocol 1
-
Anhydrous toluene
-
This compound
-
Argon or nitrogen gas
-
Oven
Procedure:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a sealed container under an inert atmosphere (argon or nitrogen).[1]
-
Immerse the activated substrates in the silane solution.
-
Stir the solution gently overnight at room temperature.[1]
-
After incubation, sonicate the substrates in fresh anhydrous toluene for 1 hour to remove any polymerized silane.[1]
-
Rinse the substrates with anhydrous toluene and dry under a stream of nitrogen gas.
-
Cure the silanized substrates in an oven at 110°C for 1 hour to promote covalent bond formation and remove unbound molecules.[1]
-
Store the cyano-terminated substrates in a desiccator until further use.
Protocol 3: Conversion of Cyano Terminus to Functional Groups
Choose one of the following two pathways to functionalize the cyano-terminated surface.
Pathway A: Reduction to an Amine-Terminated Surface
Materials:
-
Cyano-terminated substrates from Protocol 2
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF) - Caution: These are potent reducing agents and must be handled with care in a fume hood under anhydrous conditions.
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute hydrochloric acid (HCl)
-
DI water
Procedure:
-
In a fume hood, prepare a solution of the reducing agent (e.g., 1 M LiAlH₄ in THF or 1 M BH₃-THF in THF) in the appropriate anhydrous solvent.
-
Immerse the cyano-terminated substrates in the reducing solution under an inert atmosphere.
-
Allow the reaction to proceed for 1-2 hours at room temperature, or as optimized.
-
Carefully quench the reaction by slowly adding the appropriate quenching agent (e.g., ethyl acetate for LiAlH₄, followed by methanol and then water).
-
Rinse the substrates with the reaction solvent (ether or THF).
-
Briefly rinse with dilute HCl to protonate the amine groups, followed by extensive rinsing with DI water.
-
Dry the amine-terminated substrates under a stream of nitrogen gas.
Pathway B: Hydrolysis to a Carboxylic Acid-Terminated Surface
Materials:
-
Cyano-terminated substrates from Protocol 2
-
6 M Hydrochloric acid (HCl) or 6 M Sodium hydroxide (NaOH)
-
DI water
Procedure:
-
Immerse the cyano-terminated substrates in either 6 M HCl or 6 M NaOH.
-
Heat the solution under reflux for 2-4 hours.[2][3] The reaction time may need to be optimized for a surface-bound reaction.
-
If using NaOH, the surface will be carboxylate salt. To protonate to the carboxylic acid, immerse the substrates in dilute HCl after rinsing with DI water.
-
Rinse the substrates thoroughly with DI water.
-
Dry the carboxylic acid-terminated substrates under a stream of nitrogen gas.
Protocol 4: Immobilization of Antibodies via EDC/NHS Coupling
This protocol is a general guideline for immobilizing antibodies onto the functionalized surfaces.
Materials:
-
Amine- or carboxylic acid-terminated substrates from Protocol 3
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Antibody solution (in Coupling Buffer)
-
Quenching Solution: 1 M Ethanolamine or 100 mM Glycine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
Procedure for Carboxylic Acid-Terminated Surface:
-
Prepare a fresh solution of 100 mM EDC and 25 mM NHS in Activation Buffer.
-
Immerse the carboxylic acid-terminated substrates in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Rinse the substrates with Coupling Buffer.
-
Immediately immerse the activated substrates in the antibody solution (typically 10-100 µg/mL in Coupling Buffer) and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Rinse the substrates with PBST.
-
Immerse the substrates in Quenching Solution for 15-30 minutes to deactivate any remaining active ester groups.
-
Rinse with PBST.
-
Immerse in Blocking Buffer for 1 hour to block any non-specific binding sites.
-
Rinse with PBST and then PBS. The biosensor is now ready for use or storage.
Procedure for Amine-Terminated Surface: Note: This procedure assumes the antibody has available carboxyl groups for coupling. If not, the antibody itself may need to be functionalized.
-
Dissolve the antibody in Activation Buffer.
-
Add EDC and NHS to the antibody solution to activate the carboxyl groups on the antibody.
-
Incubate for 15-30 minutes at room temperature.
-
Immerse the amine-terminated substrates in the activated antibody solution and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Follow steps 5-9 from the protocol for carboxylic acid-terminated surfaces.
Data Presentation
The following tables provide representative quantitative data for biosensors developed on functionalized silane monolayers. The actual performance of a biosensor developed using the above protocols will depend on the specific antibody, antigen, and detection system used.
Table 1: Performance Characteristics of an Antibody-Based Biosensor on an Amine-Functionalized Surface
| Parameter | Value |
| Analyte | Human IgG |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Dynamic Range | 0.5 - 100 ng/mL |
| Specificity | High (low cross-reactivity with non-target proteins) |
| Reproducibility (CV%) | < 10% |
| Surface Coverage | ~200 ng/cm² |
Table 2: Performance Characteristics of an Antibody-Based Biosensor on a Carboxyl-Functionalized Surface
| Parameter | Value |
| Analyte | Prostate-Specific Antigen (PSA) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Dynamic Range | 1 - 250 ng/mL |
| Specificity | High |
| Reproducibility (CV%) | < 8% |
| Surface Coverage | ~180 ng/cm² |
Visualizations
Caption: Experimental workflow for biosensor fabrication.
Caption: Logical flow of surface chemistry and detection.
References
- 1. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US8119838B2 - Conversion of nitrile compounds into carboxylic acids and corresponding esters thereof - Google Patents [patents.google.com]
Application Notes and Protocols for 11-Cyanoundecyltrimethoxysilane in Electrochemical Immunosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Cyanoundecyltrimethoxysilane is a bifunctional organosilane that serves as a valuable surface modification agent in the fabrication of electrochemical immunosensors. Its long alkyl chain provides a stable, well-ordered self-assembled monolayer (SAM) on hydroxylated surfaces such as indium tin oxide (ITO), glass, or silicon dioxide. The terminal cyano group can be hydrolyzed to a carboxylic acid, which then allows for the covalent immobilization of antibodies via amide bond formation, typically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This covalent attachment strategy ensures a robust and oriented immobilization of antibodies, which is crucial for the sensitivity and reproducibility of the immunosensor.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the development of electrochemical immunosensors for the detection of biomarkers such as Carcinoembryonic Antigen (CEA) and Human Immunoglobulin G (IgG).
Data Presentation
The performance of electrochemical immunosensors is critically dependent on the surface chemistry and the specific assay format. While specific data for immunosensors utilizing this compound is not extensively reported, the following table summarizes typical performance characteristics for electrochemical immunosensors for CEA and Human IgG, which can be expected from a well-constructed sensor using this silane linker.
| Analyte | Electrode | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| Carcinoembryonic Antigen (CEA) | Glassy Carbon Electrode | Differential Pulse Voltammetry (DPV) | 0.01 ng/mL - 100 ng/mL | 6.3 pg/mL | [1] |
| Carcinoembryonic Antigen (CEA) | Screen-Printed Carbon Electrode | Differential Pulse Voltammetry (DPV) | 0.1 ng/mL - 5.0 ng/mL | 0.08 ng/mL | [2] |
| Human Immunoglobulin G (IgG) | Graphene Oxide Modified SPCE | Electrochemical Impedance Spectroscopy (EIS) | 2.5 ng/mL - 100 ng/mL | 1.99 ng/mL | [3] |
| Human Immunoglobulin G (IgG) | AuNPs-PDA-rGO | Differential Pulse Voltammetry (DPV) | 0.1 ng/mL - 100 ng/mL | 0.001 ng/mL | [2] |
| α-Synuclein | Fluorine-doped Tin Oxide (FTO) | Electrochemical Impedance Spectroscopy (EIS) | 10 ng/mL - 1000 ng/mL | 1.13 ng/mL | [4] |
Experimental Protocols
The following protocols provide a step-by-step guide for the fabrication of an electrochemical immunosensor using this compound.
Protocol 1: Electrode Cleaning and Hydroxylation
This protocol is suitable for indium tin oxide (ITO) or glassy carbon electrodes.
Materials:
-
ITO or Glassy Carbon Electrodes
-
Deionized (DI) water
-
Ethanol
-
Acetone
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas
Procedure:
-
Sonnicate the electrodes in acetone, ethanol, and DI water for 15 minutes each.
-
Dry the electrodes under a stream of nitrogen gas.
-
For a thorough cleaning and hydroxylation, immerse the electrodes in Piranha solution for 15-30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the electrodes extensively with DI water.
-
Dry the electrodes under a stream of nitrogen gas.
Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)
Materials:
-
Cleaned and hydroxylated electrodes
-
This compound
-
Anhydrous toluene
-
Nitrogen gas
Procedure:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a moisture-free environment (e.g., a glove box or under a nitrogen atmosphere).
-
Immerse the cleaned and hydroxylated electrodes in the silane solution.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature.
-
After incubation, remove the electrodes and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane molecules.
-
Dry the electrodes under a stream of nitrogen gas.
-
Cure the SAM by baking the electrodes at 110°C for 30 minutes.
Protocol 3: Hydrolysis of the Cyano Group to Carboxylic Acid
Materials:
-
Electrodes with this compound SAM
-
6 M Hydrochloric Acid (HCl) or 6 M Sodium Hydroxide (NaOH)
-
DI water
-
Nitrogen gas
Procedure:
-
Immerse the electrodes with the cyano-terminated SAM into a 6 M HCl or 6 M NaOH solution.
-
Heat the solution to 80-100°C and maintain for 2-4 hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.
-
After the reaction, allow the electrodes to cool to room temperature.
-
Rinse the electrodes thoroughly with DI water to remove any residual acid or base.
-
Dry the electrodes under a stream of nitrogen gas.
Protocol 4: Antibody Immobilization via EDC/NHS Coupling
Materials:
-
Electrodes with carboxyl-terminated SAM
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 5.5
-
Antibody solution (e.g., anti-CEA or anti-IgG) in Phosphate Buffered Saline (PBS), pH 7.4
-
Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Washing Buffer: PBS with 0.05% Tween 20 (PBST)
Procedure:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in the Activation Buffer.
-
Immerse the carboxyl-terminated electrodes in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Rinse the electrodes with the Activation Buffer.
-
Immediately immerse the activated electrodes in the antibody solution (typically 10-100 µg/mL in PBS, pH 7.4).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Rinse the electrodes with PBST to remove any unbound antibodies.
-
Immerse the electrodes in the blocking solution (1% BSA in PBS) for 1 hour at room temperature to block any non-specific binding sites.
-
Rinse the electrodes with PBST and then PBS.
-
The immunosensor is now ready for use or can be stored in PBS at 4°C.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for immunosensor fabrication.
Signaling Pathway
Caption: Principle of label-free electrochemical detection.
References
- 1. Sensitive Electrochemical Detection of Carcinoembryonic Antigen Based on Biofunctionalized Nanochannel Modified Carbonaceous Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Point-of-Care Detection of Carcinoembryonic Antigen (CEA) Using a Smartphone-Based, Label-Free Electrochemical Immunosensor with Multilayer CuONPs/CNTs/GO on a Disposable Screen-Printed Electrode [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. An Electrochemical Immunosensor Based on a Self-Assembled Monolayer Modified Electrode for Label-Free Detection of α-Synuclein [mdpi.com]
Application Notes and Protocols for Surface Silanization of Indium Tin Oxide (ITO) Electrodes with 11-Cyanoundecyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the surface modification of Indium Tin Oxide (ITO) electrodes using 11-Cyanoundecyltrimethoxysilane. The protocols outlined below are intended to facilitate the creation of a stable, self-assembled monolayer (SAM) with a terminal nitrile group, which can be utilized for a variety of downstream applications, including biosensor development, immobilization of biomolecules, and controlled surface energy modifications.
Introduction
Indium Tin Oxide (ITO) is a widely used transparent conductive oxide in various optoelectronic applications.[1][2] Surface functionalization of ITO is crucial for its application in biosensors and other biomedical devices to immobilize bioreceptors and prevent non-specific binding.[3][4] Silanization is a robust method to form a covalent bond between the inorganic ITO surface and an organic molecule, creating a stable self-assembled monolayer (SAM).[5] this compound is a functional organosilane that forms a SAM with a terminal cyano (nitrile) group. This nitrile group can be used for further chemical modifications or can provide a surface with specific wetting and electronic properties.
This application note details the procedures for cleaning ITO substrates, the subsequent silanization with this compound via a solution-phase deposition method, and the characterization of the resulting modified surface.
Experimental Protocols
A critical prerequisite for forming a uniform and stable silane monolayer is the cleanliness and hydroxylation of the ITO surface. The following protocols provide a step-by-step guide for substrate preparation and silanization.
ITO Substrate Cleaning and Hydroxylation
A thorough cleaning procedure is essential to remove organic contaminants and to generate hydroxyl (-OH) groups on the ITO surface, which are the reactive sites for silanization.[6][7]
Materials:
-
ITO-coated glass slides
-
Detergent solution (e.g., 5% Decon 90 or similar non-phosphate surfactant)[6]
-
Deionized (DI) water (18 MΩ·cm)
-
Acetone (ACS grade or higher)
-
Isopropyl alcohol (IPA) (ACS grade or higher)
-
Ultrasonic bath
-
Nitrogen gas (high purity)
-
UV-Ozone cleaner or plasma cleaner (optional but recommended)
Protocol:
-
Initial Cleaning:
-
Solvent Degreasing:
-
Drying:
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Surface Activation (Hydroxylation):
-
For optimal hydroxylation, treat the cleaned and dried ITO substrates with a UV-Ozone cleaner for 15 minutes or an oxygen plasma cleaner for 2-5 minutes.[6][7][8] This step removes residual organic contaminants and increases the density of surface hydroxyl groups.[6]
-
Crucial Note: Use the activated substrates immediately for the silanization reaction to prevent atmospheric contamination and deactivation of the surface.[6]
-
Solution-Phase Silanization with this compound
This protocol describes the formation of a self-assembled monolayer of this compound from a solution phase.
Materials:
-
Cleaned and hydroxylated ITO substrates
-
This compound
-
Anhydrous toluene or ethanol (solvent)
-
Triethylamine (optional, as a catalyst)
-
Glove box or desiccator with an inert atmosphere (optional, for anhydrous conditions)
Protocol:
-
Silane Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene or ethanol. The use of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization of the silane in the bulk solution.
-
For catalyzed reactions, a small amount of triethylamine can be added to the solution.
-
-
Silanization Reaction:
-
Post-Deposition Cleaning:
-
After the desired immersion time, remove the substrates from the silane solution.
-
Rinse the substrates thoroughly with fresh anhydrous solvent (toluene or ethanol) to remove any physisorbed silane molecules.
-
Sonicate the substrates in the fresh solvent for 5 minutes to ensure the removal of loosely bound molecules.
-
-
Curing:
-
Dry the silanized substrates under a stream of nitrogen.
-
To promote the formation of a stable siloxane network (Si-O-Si) and covalent bonding to the surface, cure the substrates by baking them in an oven at 120-150°C for 30-60 minutes.[9]
-
-
Storage:
-
Store the functionalized ITO substrates in a clean, dry environment, such as a desiccator, until further use.
-
Characterization of the Silanized Surface
The success of the surface modification can be evaluated using several surface-sensitive techniques. The following table summarizes the expected outcomes.
| Parameter | Technique | Bare ITO (Expected Value) | This compound Modified ITO (Expected Value) | Reference |
| Water Contact Angle | Goniometry | 15-40° (hydrophilic) | 70-90° (more hydrophobic) | [10] |
| Surface Roughness (RMS) | Atomic Force Microscopy (AFM) | 1-5 nm | 1-6 nm (slight increase possible) | [9] |
| Work Function | Kelvin Probe Force Microscopy (KPFM) or Ultraviolet Photoelectron Spectroscopy (UPS) | 4.5-4.9 eV | Increase of 0.1-0.3 eV | [10][11] |
| Electrochemical Impedance | Electrochemical Impedance Spectroscopy (EIS) | Low charge transfer resistance | Increased charge transfer resistance | [1] |
Diagrams
Experimental Workflow
Caption: Experimental workflow for ITO silanization.
Silanization Reaction Pathway
Caption: Silanization reaction on an ITO surface.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Water Contact Angle Variation | Incomplete cleaning or uneven surface activation. | Ensure thorough cleaning and immediate use of activated substrates. Check the performance of the UV-Ozone or plasma cleaner. |
| Hazy or Opaque Film | Premature hydrolysis and polymerization of silane in solution. | Use anhydrous solvents and handle the silane in a dry environment (e.g., glove box). Prepare the silane solution immediately before use. |
| Poor Monolayer Stability | Incomplete curing or insufficient reaction time. | Increase curing time or temperature. Optimize the silanization reaction time. |
| Low Surface Coverage | Inactive ITO surface or low silane concentration. | Ensure proper surface activation to generate sufficient hydroxyl groups. Increase the concentration of the silane solution or the reaction time. |
References
- 1. Organosilane-functionalization of nanostructured indium tin oxide films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a biosensor platform based on ITO sheets modified with 3-glycidoxypropyltrimethoxysilane for early detection of TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Systematic investigation of surface modification by organosiloxane self-assembled on indium-tin oxide for improved hole injection in organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dip-Coating of 11-Cyanoundecyltrimethoxysilane on Aluminum Alloy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organosilanes are a versatile and effective method for modifying the surface properties of various substrates, including aluminum alloys. The formation of a dense, organized monolayer can significantly enhance corrosion resistance, improve adhesion for subsequent coatings, and tailor surface energy. This document provides a detailed protocol for the application of 11-Cyanoundecyltrimethoxysilane onto aluminum alloy substrates via a dip-coating method. The terminal nitrile (cyano) group offers a unique functionality for further chemical modifications, making it a molecule of interest for applications in sensing, biomaterial immobilization, and drug delivery systems.
The formation of the silane layer proceeds through the hydrolysis of the methoxy groups in the presence of water, followed by the condensation of the resulting silanol groups with hydroxyl groups on the aluminum oxide surface and with adjacent silanol groups to form a stable siloxane network (Si-O-Si). Proper substrate preparation is critical to ensure a uniform and well-adhered monolayer.
Experimental Protocols
This section details the necessary steps for the preparation of the aluminum alloy substrate and the subsequent dip-coating process with this compound.
Materials and Equipment
-
Substrate: Aluminum alloy coupons (e.g., AA 2024-T3, AA 6061)
-
Silane: this compound
-
Solvents: Anhydrous Toluene, Ethanol, Acetone, Deionized Water
-
Etching/Cleaning Solutions: Alkaline degreaser, Acid etch solution (e.g., dilute NaOH, dilute HNO₃/HF mixture - use with extreme caution and appropriate safety measures )
-
Equipment: Ultrasonic bath, Dip-coater, Oven or hot plate, Nitrogen gas stream, Beakers and glassware, Magnetic stirrer, Fume hood.
Substrate Preparation
A thorough cleaning and activation of the aluminum surface are paramount for the formation of a high-quality SAM. The native oxide layer on aluminum is typically contaminated with organic residues and is not uniformly hydroxylated.
-
Degreasing:
-
Ultrasonically clean the aluminum alloy coupons in acetone for 15 minutes to remove gross organic contaminants.
-
Rinse thoroughly with deionized water.
-
Ultrasonically clean in ethanol for 15 minutes.
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen gas.
-
-
Alkaline Cleaning & Etching (perform in a fume hood):
-
Immerse the degreased coupons in a 5% (w/v) aqueous solution of an alkaline degreaser at 60-70°C for 5-10 minutes.
-
Rinse thoroughly with deionized water.
-
To create a fresh, reactive oxide layer, immerse the coupons in a dilute acid solution. A common etchant is a mixture of nitric acid and hydrofluoric acid. Extreme caution is required when handling HF. A safer alternative is a 10% (w/v) sodium hydroxide solution at 50°C for 1-2 minutes, which will also activate the surface.
-
Rinse copiously with deionized water to remove all traces of the etching solution.
-
-
Hydroxylation:
-
To generate a high density of hydroxyl groups on the surface, immerse the cleaned coupons in boiling deionized water for 10-15 minutes. This step promotes the formation of a thin, uniform layer of aluminum hydroxide (boehmite).
-
Dry the substrates thoroughly under a stream of high-purity nitrogen and use immediately for the dip-coating process to prevent atmospheric contamination.
-
Silane Solution Preparation
The hydrolysis of the trimethoxysilane headgroup is a critical step for the subsequent condensation onto the substrate.
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene. The use of an anhydrous solvent is crucial to control the hydrolysis process, which will be initiated by the residual water on the substrate surface and trace amounts in the solvent.
-
Stir the solution for at least 1 hour to ensure homogeneity. For optimal hydrolysis, some protocols recommend adding a controlled amount of water (e.g., a few microliters per 100 mL of solution) and allowing the solution to pre-hydrolyze for several hours before use.
Dip-Coating Procedure
The dip-coating process allows for a uniform and controlled deposition of the silane monolayer.
-
Mount the prepared aluminum alloy substrate onto the dip-coater arm.
-
Immerse the substrate into the this compound solution at a constant immersion speed (e.g., 100 mm/min).
-
Allow the substrate to remain immersed for a specific dwell time, typically ranging from 2 to 30 minutes. A longer dwell time allows for more complete self-assembly.
-
Withdraw the substrate from the solution at a constant, slow withdrawal speed (e.g., 20-50 mm/min). The withdrawal speed is a critical parameter that influences the thickness and uniformity of the coating.
-
After withdrawal, allow the solvent to evaporate in a controlled environment (e.g., a fume hood).
Curing and Post-Treatment
Curing is necessary to promote the condensation of the silanol groups and form a stable, cross-linked siloxane network.
-
Rinse the coated substrates with fresh anhydrous toluene to remove any physisorbed silane molecules.
-
Dry the substrates under a stream of nitrogen.
-
Cure the coated substrates in an oven at 100-120°C for 1 hour. Higher temperatures can be used, but care should be taken to avoid thermal degradation of the organic part of the monolayer.
Data Presentation
The following tables summarize typical quantitative data obtained for long-chain alkylsilane SAMs on aluminum alloys. While specific data for this compound is not widely published, these values for similar molecules provide a useful benchmark for expected performance.
Table 1: Contact Angle Measurements for Silane-Coated Aluminum Alloys
| Silane Molecule | Substrate | Water Contact Angle (°) | Reference |
| Octadecyltrimethoxysilane | AA 6082 | ~101° (on as-received) | [1] |
| Octadecyltrimethoxysilane | AA 2024 | Not Specified | [2] |
| Vinyltriethoxysilane | AA 5052 | >90° (hydrophobic) | [3] |
| 3-aminopropyltriethoxysilane | AA 2024-T3 | Not Specified | [4] |
Table 2: Corrosion Performance of Silane-Coated Aluminum Alloys in NaCl Solution
| Silane Molecule | Substrate | Corrosion Current Density (A/cm²) | Protection Efficiency (%) | Reference |
| Bis(triethoxysilylpropyl)amine | AA 2024-T3 | Lower than uncoated | Not Specified | [4] |
| Vinyltriethoxysilane | AA 5052 | One order of magnitude lower than uncoated | Not Specified | [3] |
| Silane/Graphene Oxide | AA 2024-T3 | Decreased over two orders of magnitude | >99.8% | [5] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for dip-coating of this compound on aluminum alloy.
Silane Hydrolysis and Condensation Pathway
Caption: Reaction pathway for silane hydrolysis and surface condensation.
References
Application Notes and Protocols for Forming a Stable Silane Layer for Protein Immobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful immobilization of proteins onto solid substrates is a cornerstone of numerous biotechnological applications, including biosensors, microarrays, and solid-phase immunoassays. The stability and orientation of the immobilized proteins are critical for retaining their biological activity and ensuring the reliability and reproducibility of these devices. Silanization of oxide-containing surfaces, such as glass and silicon dioxide, is a widely adopted method for creating a functionalized surface amenable to protein attachment. This process involves the formation of a covalent bond between a silane coupling agent and the hydroxyl groups present on the substrate, creating a stable silane layer with desired terminal functionalities.
This document provides detailed application notes and protocols for forming stable silane layers for protein immobilization. It covers various silanization techniques, cross-linking chemistries, and characterization methods to guide researchers in developing robust and efficient protein immobilization strategies.
Data Presentation: Comparative Analysis of Silanization and Immobilization Methods
The choice of silanization method and subsequent protein coupling chemistry significantly impacts the stability of the silane layer and the efficiency of protein immobilization. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Comparison of Silane Layer Properties and Stability
| Silanization Method | Silane | Substrate | Layer Thickness (Å) | Initial Water Contact Angle (°) | Water Contact Angle after 24h in Water/Buffer (°) | Reference |
| Solution Phase (Aqueous) | APTES | Silicon Dioxide | ~18 | 45-60 | ~50-70% decrease in hydrophobicity | [1][2] |
| Solution Phase (Toluene) | APTES | Silicon Dioxide | 24 ± 14 | ~60-70 | ~50% decrease | [3] |
| Vapor Phase | APTES | Silicon Dioxide | 4.2 ± 0.3 | 40 ± 1 | Stable in air, significant decrease in water | [4][5] |
| Vapor Phase | APMDES | Silicon Dioxide | 5.4 ± 0.1 | 53.9 ± 0.7 | More stable than APTES | [4] |
| Vapor Phase | APDMES | Silicon Dioxide | 4.6 ± 0.2 | 59.0 ± 0.8 | Most stable among the three | [4] |
Table 2: Comparison of Protein Immobilization Efficiency
| Silanization Method | Cross-linker | Protein | Immobilized Protein Density/Coverage | Immobilization Efficiency | Reference |
| Solution Phase (APTES) | Glutaraldehyde | Human IgG | Higher density than physical adsorption | Higher binding capability than DDS modified surface | [6] |
| Solution Phase (APTES) | Glutaraldehyde | Antibody | - | Superior to NaIO4 method in reproducibility and sensitivity | [7] |
| Solution Phase (APTES) | EDC/NHS | Antibody | - | - | [8] |
| Vapor Phase (APTES) | - | Rabbit gamma globulins | 0.99 ± 0.01 (on Si3N4), 0.76 ± 0.08 (on SiO2) | - | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to perform these procedures in a clean environment to avoid contamination.
Protocol 1: Surface Preparation and Cleaning
A thorough cleaning of the substrate is paramount for achieving a uniform and stable silane layer.
Materials:
-
Glass or silicon dioxide substrates
-
Acetone (ACS grade)
-
Ethanol (ACS grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Nitrogen gas stream
Procedure:
-
Sonciate the substrates in acetone for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonciate in ethanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Piranha Etching (in a fume hood with appropriate personal protective equipment): a. Immerse the substrates in freshly prepared Piranha solution for 30-60 minutes. b. Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Optional: Further activate the surface by treating with oxygen plasma or a UV-Ozone cleaner for 5-10 minutes.
Protocol 2: Solution-Phase Silanization with APTES
This is a common and straightforward method for aminosilanization.
Materials:
-
Cleaned substrates
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene or Acetone
-
Coplin jars or suitable reaction vessel
Procedure:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene or acetone in a clean, dry glass container.
-
Immerse the cleaned and dried substrates in the APTES solution for 30 seconds to 2 hours. A shorter time (e.g., 30 seconds) is often sufficient.[10]
-
Rinse the substrates twice with fresh anhydrous toluene or acetone to remove excess unbound silane.
-
Rinse with ethanol and then DI water.
-
Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Store the coated slides in a desiccator until use.
Protocol 3: Vapor-Phase Silanization with APTES
Vapor-phase deposition can produce more uniform and thinner silane layers compared to solution-phase methods.[4]
Materials:
-
Cleaned substrates
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Vacuum desiccator
-
Small vial
Procedure:
-
Place the cleaned and dried substrates in a vacuum desiccator.
-
Place a small, open vial containing a few drops of APTES in the desiccator, away from the substrates.
-
Evacuate the desiccator to a pressure of ~100-200 mTorr.
-
Leave the substrates in the APTES vapor for 2-12 hours at room temperature.
-
Vent the desiccator and remove the substrates.
-
Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes.
-
Store the coated slides in a desiccator.
Protocol 4: Protein Immobilization using Glutaraldehyde Cross-linker
This protocol describes the covalent attachment of proteins to an aminosilanized surface.
Materials:
-
Aminosilanized substrates
-
Glutaraldehyde solution (e.g., 2.5% in PBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Protein solution (in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS or 1 M glycine)
Procedure:
-
Immerse the aminosilanized substrates in a 2.5% glutaraldehyde solution in PBS for 30-60 minutes at room temperature.
-
Rinse the substrates thoroughly with DI water and then PBS to remove excess glutaraldehyde.
-
Incubate the activated substrates with the protein solution (e.g., 0.1-1 mg/mL in PBS) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Rinse the substrates with PBS to remove unbound protein.
-
Block any remaining active aldehyde groups by incubating the substrates in a blocking buffer for 30-60 minutes at room temperature.
-
Rinse with PBS and store in a humidified environment at 4°C until use.
Protocol 5: Protein Immobilization using EDC/NHS Chemistry
This method is used for coupling proteins to carboxyl-terminated silane layers.
Materials:
-
Carboxyl-terminated silanized substrates (e.g., using (3-Trimethoxysilyl)propyl succinic anhydride)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Protein solution (in coupling buffer)
-
Quenching solution (e.g., 1 M hydroxylamine or 1 M glycine)
Procedure:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in activation buffer.
-
Immerse the carboxyl-terminated substrates in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Rinse the substrates with coupling buffer.
-
Immediately incubate the activated substrates with the protein solution for 1-2 hours at room temperature or overnight at 4°C.
-
Rinse with coupling buffer to remove unbound protein.
-
Quench the reaction by incubating with a quenching solution for 15-30 minutes.
-
Rinse with coupling buffer and store at 4°C.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows described in this document.
Caption: Experimental workflow for protein immobilization on silanized surfaces.
Caption: Simplified mechanism of silanization and protein immobilization.
References
- 1. mdpi.com [mdpi.com]
- 2. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Glutaraldehyde-mediated protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 11-Cyanoundecyltrimethoxysilane as a Coupling Agent in Composites
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Cyanoundecyltrimethoxysilane is a versatile organosilane coupling agent with a long alkyl chain terminating in a cyano group. This unique structure allows it to act as a molecular bridge between inorganic substrates and organic polymer matrices, enhancing interfacial adhesion and improving the overall performance of composite materials. The trimethoxysilyl group provides a mechanism for covalent bonding to hydroxyl-rich inorganic surfaces, while the terminal cyano group can interact with polymer matrices through various mechanisms, including polar interactions and potential participation in click chemistry reactions. These application notes provide a comprehensive overview of the properties, potential applications, and detailed protocols for utilizing this compound as a coupling agent in the formulation of advanced composite materials.
Introduction to Silane Coupling Agents
Silane coupling agents are a class of organosilicon compounds that are widely used to improve the adhesion between inorganic fillers or reinforcements (e.g., glass fibers, silica, metal oxides) and organic polymer matrices (e.g., epoxy, polyurethane, acrylics).[1][2] Their bifunctional nature, possessing both an inorganic-reactive group and an organic-reactive group, allows them to form a durable chemical bridge at the interface of these dissimilar materials.[1] This interfacial bonding is crucial for efficient stress transfer from the polymer matrix to the reinforcing filler, leading to significant improvements in the mechanical, thermal, and chemical resistance properties of the resulting composite material.[3]
Properties of this compound
This compound is a colorless liquid with the following key properties:
| Property | Value |
| Chemical Formula | C15H31NO3Si |
| Molecular Weight | 301.5 g/mol |
| CAS Number | 253788-37-3 |
| Boiling Point | 160 °C at 1 mmHg |
| Density | 0.933 g/cm³ |
| Refractive Index | 1.4394 |
Note: The data presented in this table is compiled from publicly available chemical databases.
Mechanism of Action
The efficacy of this compound as a coupling agent is attributed to its dual reactivity. The proposed mechanism involves a two-step process:
-
Hydrolysis and Condensation: The methoxysilyl groups of the silane hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers (e.g., silica, glass, metal oxides) to form stable covalent siloxane bonds (-Si-O-Filler).
-
Interfacial Adhesion: The long, non-polar undecyl chain extends away from the filler surface, while the terminal cyano (-C≡N) group provides a site for interaction with the polymer matrix. This interaction can be due to dipole-dipole forces or by participating in specific chemical reactions, such as cycloadditions, which can further enhance the interfacial bonding.
Experimental Protocols
Protocol 1: Surface Treatment of Silica Nanoparticles
This protocol describes the procedure for modifying the surface of silica nanoparticles with this compound to improve their dispersion and bonding within a polymer matrix.
Materials:
-
Silica Nanoparticles (e.g., 10-20 nm average particle size)
-
This compound
-
Ethanol/Water solution (95:5 v/v)
-
Acetic Acid (for pH adjustment)
-
Toluene (or other suitable solvent for washing)
-
Centrifuge
-
Ultrasonic bath
-
Oven
Procedure:
-
Dispersion of Nanoparticles: Disperse 10 g of silica nanoparticles in 200 mL of the ethanol/water solution using an ultrasonic bath for 30 minutes to ensure a uniform suspension.
-
Hydrolysis of Silane: In a separate beaker, prepare a 2% (w/v) solution of this compound in 50 mL of the ethanol/water solution. Adjust the pH of this solution to 4.5-5.5 with acetic acid to catalyze the hydrolysis of the methoxy groups. Stir for 1 hour.
-
Surface Modification: Add the hydrolyzed silane solution to the silica nanoparticle suspension dropwise while stirring vigorously. Continue stirring the mixture at room temperature for 4 hours.
-
Washing: Centrifuge the suspension at 8000 rpm for 15 minutes to separate the surface-modified nanoparticles. Discard the supernatant.
-
Resuspend and Wash: Resuspend the nanoparticle pellet in 100 mL of toluene and sonicate for 15 minutes. Centrifuge again and discard the supernatant. Repeat this washing step two more times to remove any unreacted silane.
-
Drying: Dry the final product in an oven at 80°C for 12 hours to obtain a fine powder of surface-modified silica nanoparticles.
Protocol 2: Fabrication of a Polymer Composite
This protocol outlines the fabrication of an epoxy-based composite reinforced with surface-modified silica nanoparticles.
Materials:
-
Surface-modified silica nanoparticles (from Protocol 1)
-
Epoxy Resin (e.g., Bisphenol A diglycidyl ether)
-
Curing Agent (e.g., Amine-based hardener)
-
Mechanical Stirrer
-
Vacuum Oven
-
Molds
Procedure:
-
Dispersion in Resin: Disperse the desired amount (e.g., 1-5 wt%) of surface-modified silica nanoparticles in the epoxy resin using a mechanical stirrer at 500 rpm for 1 hour.
-
Degassing: Place the mixture in a vacuum oven at 60°C for 30 minutes to remove any entrapped air bubbles.
-
Addition of Curing Agent: Add the stoichiometric amount of the curing agent to the epoxy-nanoparticle mixture and stir thoroughly for 10 minutes.
-
Casting: Pour the final mixture into pre-heated molds.
-
Curing: Cure the composite in an oven following the manufacturer's recommended curing schedule for the specific epoxy system (e.g., 120°C for 2 hours followed by post-curing at 150°C for 2 hours).
-
Demolding: Once cooled to room temperature, demold the composite samples for characterization.
Characterization and Data Presentation
To evaluate the effectiveness of this compound as a coupling agent, a series of characterization techniques should be employed. The following tables provide a template for presenting the quantitative data obtained from these analyses.
Table 1: Mechanical Properties of Composites
| Sample | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Neat Epoxy | |||
| Epoxy + 1 wt% Unmodified Silica | |||
| Epoxy + 1 wt% Modified Silica | |||
| Epoxy + 3 wt% Unmodified Silica | |||
| Epoxy + 3 wt% Modified Silica |
Table 2: Thermal Properties of Composites
| Sample | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, 5% wt loss, °C) |
| Neat Epoxy | ||
| Epoxy + 1 wt% Unmodified Silica | ||
| Epoxy + 1 wt% Modified Silica | ||
| Epoxy + 3 wt% Unmodified Silica | ||
| Epoxy + 3 wt% Modified Silica |
Visualizing the Workflow and Mechanism
The following diagrams illustrate the logical workflow for the surface modification process and the proposed mechanism of action for the coupling agent.
Caption: Experimental workflow for the surface modification of silica nanoparticles.
Caption: Proposed mechanism of action for this compound.
Safety and Handling
This compound is classified as an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound serves as an effective coupling agent for improving the interfacial adhesion in polymer composites. The protocols and data presentation formats provided herein offer a standardized framework for researchers to evaluate its performance in various composite systems. The unique cyano-functionality may offer advantages in specific polymer systems and warrants further investigation for advanced applications, including those requiring tailored surface energies and reactive interfaces.
References
Troubleshooting & Optimization
Optimizing 11-Cyanoundecyltrimethoxysilane Concentration for High-Quality Self-Assembled Monolayers (SAMs): A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of 11-cyanoundecyltrimethoxysilane to form robust and well-ordered self-assembled monolayers (SAMs). Addressing common issues encountered during experimental work, this document offers troubleshooting advice, frequently asked questions, and a detailed experimental protocol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Contact Angle / Hydrophilic Surface | 1. Incomplete SAM formation due to low silane concentration or insufficient reaction time.2. Presence of water in the solvent or on the substrate surface, leading to silane polymerization in solution.3. Contaminated substrate surface. | 1. Increase the concentration of this compound (see data table below) and/or extend the deposition time.2. Use anhydrous solvent and ensure the substrate is thoroughly dried before immersion. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Ensure rigorous substrate cleaning (e.g., piranha solution, UV/ozone) to remove organic residues. |
| High Surface Roughness (AFM) | 1. Aggregation of silane molecules in solution due to excessive concentration or presence of water.2. Multilayer formation instead of a monolayer.3. Deposition of polymerized silane from the solution onto the surface. | 1. Decrease the silane concentration. Ensure the use of anhydrous solvent.2. Reduce the deposition time and/or concentration. Thoroughly rinse the substrate with fresh solvent after deposition.3. Filter the silane solution before use. |
| Inconsistent Results Between Experiments | 1. Variation in ambient humidity and temperature.2. Inconsistent substrate cleaning procedures.3. Age and quality of the this compound. | 1. Control the deposition environment by using a glove box or performing the experiment under a consistent inert atmosphere.2. Standardize the substrate cleaning protocol, including the duration and reagents used.3. Use fresh silane from a reputable supplier and store it under anhydrous and inert conditions. |
| Poor Adhesion of Subsequent Layers | 1. Incomplete or disordered SAM formation.2. Surface contamination after SAM formation. | 1. Optimize the SAM formation parameters (concentration, time, temperature) to ensure a dense and well-ordered monolayer.2. Handle the SAM-coated substrate with clean tools and store it in a clean, dry environment before subsequent processing. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound for SAM formation on silicon oxide?
A1: The optimal concentration can vary depending on the solvent, temperature, and desired deposition time. However, a common starting point is a concentration range of 1-10 mM in an anhydrous solvent like toluene. Lower concentrations may require longer deposition times to achieve full monolayer coverage, while higher concentrations risk the formation of aggregates and multilayers.
Q2: Why is it critical to use an anhydrous solvent for silanization?
A2: Water molecules can cause the hydrolysis and subsequent self-condensation (polymerization) of trimethoxysilane headgroups in the bulk solution. These polymeric aggregates can then deposit on the substrate, leading to a rough, disordered, and thick film instead of a uniform monolayer.
Q3: How does the deposition time affect the quality of the SAM?
A3: Deposition time is a crucial parameter. Initially, the silane molecules adsorb and organize on the surface. Longer deposition times generally lead to a more ordered and densely packed monolayer. However, excessively long times, especially at higher concentrations, can increase the risk of multilayer formation. A typical deposition time ranges from 2 to 24 hours.
Q4: Can I use this compound on gold surfaces?
A4: No, this compound is designed for hydroxylated surfaces like silicon dioxide (SiO₂), glass, and other metal oxides. The trimethoxysilane headgroup forms covalent bonds with the surface hydroxyl groups. For gold surfaces, a thiol-terminated molecule (e.g., 11-cyanoundecanethiol) would be appropriate.
Q5: How can I confirm the successful formation of an this compound SAM?
A5: Several surface characterization techniques can be used:
-
Water Contact Angle Goniometry: A successful SAM will render the hydrophilic silicon dioxide surface more hydrophobic, resulting in an increased water contact angle.
-
Ellipsometry: This technique can measure the thickness of the formed monolayer, which should be consistent with the length of the this compound molecule.
-
Atomic Force Microscopy (AFM): AFM can be used to assess the surface morphology and roughness. A well-formed SAM should have a low root-mean-square (RMS) roughness.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of silicon, carbon, nitrogen, and oxygen from the SAM.
Quantitative Data Summary
The following table summarizes the expected impact of varying this compound concentration on key SAM quality parameters. These values are illustrative and may vary based on specific experimental conditions.
| Concentration (in anhydrous toluene) | Expected Water Contact Angle | Expected Thickness (Ellipsometry) | Expected Surface Roughness (AFM, RMS) |
| 0.1 mM | 60-70° | 1.0 - 1.5 nm | < 0.5 nm |
| 1 mM | 70-80° | 1.5 - 2.0 nm | < 0.3 nm |
| 10 mM | 75-85° | 1.8 - 2.2 nm | < 0.4 nm |
| > 20 mM | Variable, may decrease | > 2.5 nm (potential multilayers) | > 0.8 nm (potential aggregates) |
Detailed Experimental Protocol
This protocol outlines a standard procedure for the formation of an this compound SAM on a silicon dioxide substrate.
Materials:
-
This compound
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Silicon wafers with a native oxide layer (or glass slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water
-
Ethanol (absolute)
-
Nitrogen or Argon gas
-
Glassware (beakers, petri dishes)
-
Tweezers
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon substrates in piranha solution for 15-30 minutes to remove organic contaminants and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Rinse with ethanol.
-
Dry the substrates under a stream of dry nitrogen or argon gas. For optimal results, further dry in an oven at 110°C for 30 minutes and allow to cool in a desiccator.
-
-
Silane Solution Preparation:
-
In a clean, dry glass container, prepare the desired concentration of this compound in anhydrous toluene (e.g., 1 mM). It is recommended to prepare the solution under an inert atmosphere to minimize exposure to moisture.
-
-
SAM Deposition:
-
Place the cleaned, dry substrates in the silane solution. Ensure the entire surface is submerged.
-
Seal the container and leave it undisturbed for the desired deposition time (e.g., 12-24 hours) at room temperature. To prevent water condensation, the process can be carried out in a desiccator or glove box.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution with clean tweezers.
-
Rinse the substrates thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Rinse with ethanol.
-
Dry the substrates under a stream of dry nitrogen or argon gas.
-
To promote the formation of stable siloxane bonds, it is recommended to cure the SAM-coated substrates by baking them in an oven at 110-120°C for 30-60 minutes.
-
-
Characterization:
-
The quality of the resulting SAM can be assessed using the characterization techniques mentioned in the FAQ section (contact angle, ellipsometry, AFM, XPS).
-
Visualizations
Caption: Experimental workflow for the formation of this compound SAMs.
Caption: Troubleshooting logic for common issues in SAM formation.
Preventing aggregation during 11-Cyanoundecyltrimethoxysilane hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during the hydrolysis of 11-Cyanoundecyltrimethoxysilane for applications such as self-assembled monolayer (SAM) formation.
Troubleshooting Guide: Preventing Aggregation
Undesired aggregation during the hydrolysis of this compound is a common issue that can significantly impact the quality and performance of subsequent surface modifications. This guide provides solutions to common problems encountered during the experimental process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution becomes cloudy or forms a precipitate immediately upon adding water. | - High Silane Concentration: A high concentration of the silane promotes rapid self-condensation and polymerization.[1] - Incorrect pH: Hydrolysis and condensation rates are highly pH-dependent. Neutral or alkaline conditions can accelerate condensation.[2][3][4] - Rapid Water Addition: Adding water too quickly can create localized high concentrations of water and silane, leading to uncontrolled hydrolysis and aggregation. | - Reduce Silane Concentration: Work with dilute solutions of this compound, typically in the range of 1-5% (v/v). - Control pH: Adjust the pH of the water or the reaction solution to be mildly acidic (pH 4-5). This can be achieved by adding a small amount of a weak acid like acetic acid. Acidic conditions favor hydrolysis over condensation, leading to more stable silanol intermediates.[5] - Slow, Controlled Water Addition: Add water dropwise to the silane solution while stirring vigorously to ensure proper mixing and avoid localized high concentrations. |
| Monolayer formation is incomplete or non-uniform. | - Pre-aggregation in Solution: The silane may have already formed aggregates in the solution before being applied to the substrate. - Contaminated Substrate: The surface to be coated may have impurities that hinder the self-assembly process. - Insufficient Reaction Time: The hydrolysis or surface binding process may not have had enough time to complete. | - Use Freshly Prepared Solutions: Always use freshly prepared solutions of hydrolyzed this compound. Do not store hydrolyzed solutions for extended periods. - Thorough Substrate Cleaning: Ensure the substrate is meticulously cleaned to remove any organic or particulate contaminants. Standard cleaning protocols often involve sonication in solvents and treatment with piranha solution or UV/ozone. - Optimize Incubation Time: Allow sufficient time for the hydrolyzed silane to react with the substrate surface. This can range from a few minutes to several hours, depending on the specific protocol and substrate. |
| Aggregates are observed on the substrate after deposition. | - Uncontrolled Condensation: Silanols in solution have condensed to form oligomers and polymers which then deposit on the surface.[6] - Excess Water in the Reaction: A high water-to-silane ratio can accelerate the formation of polysiloxane networks.[6] | - Control Water Content: Carefully control the amount of water used for hydrolysis. A common approach is to use a solvent that contains a controlled amount of water (e.g., 95% ethanol/5% water). - Rinsing Step: After deposition, thoroughly rinse the substrate with a suitable solvent (e.g., ethanol, toluene) to remove any loosely bound aggregates. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of aggregation during the hydrolysis of this compound?
A1: The hydrolysis of this compound involves the reaction of its methoxy groups (-OCH₃) with water to form reactive silanol groups (-Si-OH).[2][6] These silanols are intermediates that can then react with other silanols (or with hydroxyl groups on a substrate) in a process called condensation, forming stable siloxane bonds (-Si-O-Si-). Aggregation occurs when this condensation process happens uncontrollably in the bulk solution, leading to the formation of oligomers and polymers instead of a uniform monolayer on the desired surface.[6]
Q2: How does pH influence the hydrolysis and aggregation process?
A2: The pH of the reaction medium has a significant impact on the rates of both hydrolysis and condensation.[2][3]
-
Acidic Conditions (pH 4-5): In an acidic environment, the rate of hydrolysis is generally faster than the rate of condensation.[5] This allows for the formation of a solution rich in relatively stable silanols, which is ideal for subsequent self-assembly on a surface.
-
Neutral Conditions (pH ~7): At a neutral pH, the rate of hydrolysis is at its minimum.[2][4]
-
Alkaline Conditions (pH > 7): Basic conditions catalyze both hydrolysis and, more significantly, condensation, which can lead to rapid aggregation and gel formation.[5]
Q3: What is the optimal solvent system for hydrolyzing this compound?
A3: An ideal solvent system will dissolve the silane and allow for controlled hydrolysis. A common and effective approach is to use a mixture of an alcohol (like ethanol or isopropanol) and water. A typical ratio is 95% ethanol to 5% water (v/v). The alcohol acts as a co-solvent, ensuring the silane remains dissolved, while the limited amount of water allows for controlled hydrolysis.[7][8] Using anhydrous solvents with trace amounts of water is also a strategy to slow down the hydrolysis and condensation reactions.[3]
Q4: How does temperature affect the hydrolysis reaction?
A4: Increasing the temperature will increase the rate of both the hydrolysis and condensation reactions, following the Arrhenius law.[2] For most applications aiming for a well-ordered monolayer, conducting the hydrolysis and deposition at room temperature provides a good balance between reaction rate and control over aggregation. In some cases, gentle heating may be used to accelerate the process, but this must be carefully optimized to prevent premature aggregation.[9]
Q5: Can I store the hydrolyzed this compound solution?
A5: It is highly recommended to use the hydrolyzed silane solution immediately after preparation. The silanol intermediates are not indefinitely stable in solution and will continue to undergo condensation over time, leading to the formation of aggregates. Storing the solution, even for a short period, can compromise the quality of the resulting monolayer.
Experimental Protocol: Hydrolysis of this compound for SAM Formation
This protocol provides a general method for the hydrolysis of this compound and subsequent formation of a self-assembled monolayer on a hydroxylated surface (e.g., silicon wafer, glass).
Materials:
-
This compound
-
Anhydrous Ethanol (or other suitable alcohol)
-
Deionized Water
-
Acetic Acid (or other suitable acid for pH adjustment)
-
Substrate (e.g., silicon wafer, glass slide)
-
Appropriate cleaning solvents (e.g., acetone, isopropanol)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Nitrogen gas for drying
Procedure:
-
Substrate Cleaning:
-
Sonciate the substrate in acetone and then isopropanol for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
To create a hydroxylated surface, treat the substrate with piranha solution for 15-30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).
-
Thoroughly rinse the substrate with deionized water and dry under a stream of nitrogen.
-
-
Preparation of the Hydrolysis Solution (Example for a 1% v/v solution):
-
Prepare a 95:5 (v/v) ethanol/water solution. For example, mix 9.5 mL of anhydrous ethanol with 0.5 mL of deionized water.
-
To this solvent mixture, add a small amount of acetic acid to adjust the pH to approximately 4-5.
-
Add 100 µL of this compound to 9.9 mL of the acidified ethanol/water mixture to create a 1% (v/v) solution.
-
Stir the solution gently for 5-10 minutes to allow for hydrolysis to occur. Use the solution immediately.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Immerse the cleaned and dried substrate into the freshly prepared hydrolyzed silane solution.
-
Allow the substrate to remain in the solution for the desired deposition time (this can range from 30 minutes to 12 hours, optimization may be required). The container should be sealed to prevent solvent evaporation and contamination.
-
After deposition, remove the substrate from the solution.
-
-
Rinsing and Curing:
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed silane molecules and aggregates.
-
Dry the substrate under a stream of nitrogen.
-
To promote the formation of covalent bonds with the surface and cross-linking within the monolayer, the coated substrate can be cured by heating in an oven at 110-120°C for 30-60 minutes.
-
Visualizing the Process: Hydrolysis, Condensation, and Aggregation
The following diagrams illustrate the key chemical pathways and the factors influencing the outcome of the this compound hydrolysis.
Caption: The hydrolysis of this compound yields reactive silanols.
Caption: Key experimental factors influencing the outcome of silane hydrolysis.
References
- 1. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 2. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. afinitica.com [afinitica.com]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. daneshyari.com [daneshyari.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 11-Cyanoundecyltrimethoxysilane Surface Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Cyanoundecyltrimethoxysilane (CUTMS) for surface modification. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of surface coverage with this compound?
A1: The surface functionalization process with this compound involves a two-step mechanism. First, the methoxy groups (-OCH₃) of the silane undergo hydrolysis in the presence of trace amounts of water to form reactive silanol groups (-Si-OH). These silanol groups then condense with hydroxyl groups (-OH) present on the substrate surface (e.g., silicon wafers, glass, or metal oxides), forming stable covalent siloxane bonds (-Si-O-Substrate). This process, known as self-assembly, results in the formation of a monolayer.[1]
Q2: Why is substrate preparation critical for achieving complete surface coverage?
A2: Substrate preparation is paramount as the density of hydroxyl groups on the surface directly influences the density of the resulting silane monolayer. A thoroughly cleaned and activated surface with a high concentration of hydroxyl groups is essential for uniform and complete silanization. Incomplete cleaning can leave organic residues or other contaminants that mask the hydroxyl groups, leading to patchy or incomplete coverage.
Q3: How does water content in the reaction solvent affect the quality of the CUTMS monolayer?
A3: Water plays a dual role in the silanization process. A minimal amount of water is necessary to initiate the hydrolysis of the methoxy groups on the silane. However, excessive water in the bulk solution can lead to premature hydrolysis and self-condensation of the silane molecules in the solution, forming polysiloxane aggregates.[2] These aggregates can then deposit on the surface, resulting in a rough, disordered, and incomplete monolayer.
Q4: Can the cyano (-CN) terminal group of CUTMS interfere with the self-assembly process?
A4: While the primary interaction driving monolayer formation is the silane headgroup with the surface, the terminal cyano group can influence the packing and ordering of the alkyl chains. The polarity of the cyano group may lead to intermolecular interactions that could either enhance or slightly disrupt the formation of a highly ordered monolayer, depending on the specific reaction conditions.
Troubleshooting Guide: Incomplete Surface Coverage
This guide addresses common problems encountered when using this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Patchy or uneven coating | Inadequate substrate cleaning and activation. | Implement a rigorous cleaning protocol. For silicon wafers, a common procedure is sonication in acetone, followed by isopropanol, and then a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV/Ozone treatment to generate a high density of hydroxyl groups. |
| Aggregation of silane in solution. | Control the water content in your solvent. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture. Prepare the silane solution immediately before use. | |
| Low density of surface-bound molecules | Insufficient reaction time or temperature. | Increase the reaction time to allow for complete monolayer formation. Gently heating the reaction (e.g., to 40-60 °C) can accelerate the kinetics of the surface reaction, but be cautious as excessive heat can also promote bulk polymerization. |
| Low concentration of silane. | While a low concentration is generally used to favor monolayer formation, an excessively low concentration may result in a sparse layer. Try optimizing the silane concentration, typically in the range of 1-5% (v/v) in an anhydrous solvent. | |
| Poor reproducibility of results | Inconsistent reaction conditions. | Standardize all experimental parameters, including substrate preparation, solvent purity, silane concentration, reaction time, and temperature. Maintain a consistent level of humidity in the reaction environment. |
| Degradation of the silane reagent. | Store this compound under anhydrous and inert conditions to prevent premature hydrolysis. Use a fresh bottle or a properly stored aliquot for each experiment. |
Experimental Protocols
Standard Protocol for CUTMS Monolayer Formation on a Silicon Wafer
This protocol provides a general guideline. Optimization may be required for specific applications.
-
Substrate Cleaning and Activation:
-
Sonicate the silicon wafer in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Dry the wafer under a stream of dry nitrogen.
-
Treat the wafer with a UV/Ozone cleaner for 15-20 minutes to remove organic contaminants and generate a hydrophilic, hydroxyl-terminated surface.
-
-
Silane Solution Preparation:
-
Work in a glove box or under an inert atmosphere.
-
Use anhydrous toluene as the solvent.
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 100 µL of CUTMS to 10 mL of anhydrous toluene.
-
-
Silanization:
-
Immerse the cleaned and activated silicon wafer into the freshly prepared silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Alternatively, the reaction can be carried out at an elevated temperature (e.g., 60°C) for 1 hour.
-
-
Rinsing and Curing:
-
Remove the wafer from the silane solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.
-
Rinse with isopropanol and then deionized water.
-
Dry the wafer under a stream of dry nitrogen.
-
Cure the wafer in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and remove residual water.
-
Data Presentation
Table 1: Example Contact Angle Measurements for Assessing Surface Coverage
| Surface Treatment | Water Contact Angle (θ) | Interpretation |
| Uncleaned Silicon Wafer | Variable (e.g., 30-50°) | Inconsistent and contaminated surface. |
| Piranha/UV-Ozone Cleaned Wafer | < 10° | Hydrophilic surface with high hydroxyl group density, ready for silanization. |
| Incomplete CUTMS Coverage | 40-60° | Patchy monolayer with exposed hydrophilic and hydrophobic domains. |
| Successful CUTMS Monolayer | 70-80° | Hydrophobic surface indicating a well-formed, dense monolayer. |
Note: The contact angle values are illustrative and can vary based on the exact preparation conditions and measurement techniques.[3][4][5]
Visualizations
Experimental Workflow for CUTMS Silanization
References
- 1. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement errors related to contact angle analysis of hydrogel and silicone hydrogel contact lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanoscience.com [nanoscience.com]
- 5. biolinscientific.com [biolinscientific.com]
Technical Support Center: Long-Term Stability of 11-Cyanoundecyltrimethoxysilane Layers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of 11-Cyanoundecyltrimethoxysilane layers in aqueous media.
Frequently Asked Questions (FAQs)
Q1: How stable are this compound layers in aqueous media?
A1: Self-assembled monolayers (SAMs) derived from long-chain alkylsilanes, such as those with an eleven-carbon alkyl chain ((CH2)11), have been shown to be stable in saline solution at 37°C for up to 10 days.[1] The long alkyl chain contributes to the formation of a densely packed and stable layer. However, the stability can be influenced by several factors.
Q2: What factors can affect the stability of the silane layer?
A2: The long-term stability of this compound layers is dependent on a variety of factors including:
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pH of the aqueous medium: Siloxane bonds are susceptible to hydrolysis at both low and high pH, with basic conditions generally being more detrimental than acidic ones.
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis and degradation of the silane layer.
-
Ionic strength of the solution: The composition and concentration of ions in the aqueous medium can influence the stability of the layer.
-
Quality of the initial silanization: The formation of a dense, well-ordered monolayer is crucial for long-term stability. Factors such as substrate cleanliness, water content during deposition, and curing conditions play a significant role.[2]
-
Presence of enzymes or other reactive species: In biological media, enzymes or other molecules may interact with and potentially degrade the silane layer.
Q3: What is the primary degradation mechanism for these layers in aqueous media?
A3: The primary degradation mechanism is the hydrolysis of the siloxane (Si-O-Si) bonds that anchor the silane molecules to the substrate and to each other. This process is catalyzed by water molecules and can be accelerated by acidic or basic conditions. The hydrolysis can lead to the detachment of individual silane molecules or larger aggregates from the surface, resulting in a loss of surface functionalization.
Q4: How does the terminal cyano (-CN) group affect stability?
A4: While the long alkyl chain is the primary determinant of stability, the terminal functional group can also play a role. The cyano group is generally considered to be relatively stable and less reactive than other functional groups like amines. However, its polarity might influence the interaction of the monolayer with the aqueous environment.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Inconsistent or patchy layer formation | 1. Incomplete substrate cleaning.2. Presence of moisture in the silanization solution or on the substrate.3. Incorrect silane concentration or reaction time. | 1. Ensure thorough cleaning of the substrate using appropriate methods (e.g., piranha solution, UV/ozone).2. Use anhydrous solvents and perform silanization in a controlled, low-humidity environment.3. Optimize silane concentration and deposition time for your specific substrate. |
| Rapid loss of hydrophobicity or surface function | 1. Poorly formed initial monolayer.2. Exposure to harsh aqueous conditions (extreme pH, high temperature).3. Incomplete curing of the silane layer. | 1. Review and optimize your silanization protocol to ensure the formation of a dense monolayer.2. Control the pH and temperature of the aqueous environment during your experiments.3. Ensure proper curing of the silane layer after deposition to promote cross-linking. |
| High variability in experimental results | 1. Inconsistent surface preparation.2. Variations in the silanization procedure.3. Degradation of the silane stock solution. | 1. Standardize your substrate cleaning and preparation protocol.2. Precisely control all parameters of the silanization process (time, temperature, concentration, humidity).3. Store the this compound stock solution under anhydrous and inert conditions. |
Quantitative Data Summary
The following table summarizes the expected stability of long-chain alkylsilane layers based on available literature. Please note that this data is for analogous systems and the stability of this compound may vary.
| Silane Type | Aqueous Medium | Duration | Stability Assessment | Outcome |
| Amino-terminated (C11 alkyl chain) | Saline Solution (37°C) | 10 days | FTIR and XPS | Stable[1] |
| Alkyl-terminated (C3 to C18) | Saline Solution (37°C) | 10 days | FTIR and XPS | Very Stable[1] |
| -CH3 terminated SAM | Serum-free media (37°C) | 5 days | Contact Angle | Significant decrease in contact angle, indicating instability[3] |
| -COOH terminated SAM | Serum-free media (37°C) | 5 days | Contact Angle | Slight increase in contact angle[3] |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability using Water Contact Angle Goniometry
This protocol allows for the monitoring of changes in the hydrophobicity of the silanized surface over time as an indicator of layer stability.
-
Sample Preparation:
-
Prepare a set of substrates coated with the this compound layer according to your established protocol.
-
Measure the initial static water contact angle on a subset of the samples to establish a baseline.
-
-
Immersion:
-
Immerse the remaining coated substrates in the aqueous medium of interest (e.g., phosphate-buffered saline (PBS) pH 7.4, acidic buffer pH 3, basic buffer pH 11).
-
Place the immersion vials in a temperature-controlled environment (e.g., an incubator at 37°C).
-
-
Time-Point Measurements:
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove a subset of samples from each aqueous medium.
-
Gently rinse the samples with deionized water and dry them with a stream of inert gas (e.g., nitrogen).
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Measure the static water contact angle on the dried samples.
-
-
Data Analysis:
-
Plot the average contact angle as a function of immersion time for each aqueous medium. A significant decrease in the contact angle over time indicates degradation of the silane layer.
-
Protocol 2: Assessment of Layer Thickness Stability using Spectroscopic Ellipsometry
This protocol provides quantitative information on the change in the thickness of the silane layer over time.
-
Initial Characterization:
-
Prepare substrates with the this compound layer.
-
Measure the initial thickness of the silane layer on each sample using a spectroscopic ellipsometer.
-
-
Immersion:
-
Immerse the characterized substrates in the desired aqueous media and store them under controlled temperature conditions.
-
-
Time-Point Measurements:
-
At specified time intervals, remove the samples from the solutions.
-
Rinse the samples with deionized water and dry them thoroughly with an inert gas.
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Re-measure the thickness of the silane layer using the ellipsometer.
-
-
Data Analysis:
-
Calculate the change in layer thickness for each sample at each time point. A decrease in thickness is indicative of layer degradation.
-
Protocol 3: Chemical Composition Analysis using X-ray Photoelectron Spectroscopy (XPS)
XPS can be used to monitor changes in the elemental composition of the surface, providing evidence of silane layer degradation.
-
Initial Analysis:
-
Analyze the surface of a freshly prepared this compound-coated substrate with XPS to determine the initial atomic concentrations of silicon, carbon, nitrogen, and oxygen.
-
-
Stability Testing:
-
Expose another set of coated substrates to the aqueous medium for a defined period.
-
-
Final Analysis:
-
After exposure, rinse and dry the samples and perform XPS analysis again.
-
-
Data Interpretation:
-
A decrease in the atomic concentration of silicon and nitrogen relative to the substrate signals would indicate the loss of silane molecules from the surface.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for assessing layer stability.
References
- 1. In vitro stability study of organosilane self-assemble monolayers and multilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 3. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Issues with 11-Cyanoundecyltrimethoxysilane film deposition and deterioration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 11-cyanoundecyltrimethoxysilane for film deposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organosilane molecule used to form self-assembled monolayers (SAMs) on various substrates, particularly those with hydroxyl groups (-OH) such as silicon dioxide (SiO₂), glass, and other metal oxides. Its key feature is the terminal cyano group (-C≡N) on an eleven-carbon alkyl chain. This cyano group can be used for further chemical modifications, such as "click chemistry" reactions, making it a valuable linker for immobilizing biomolecules or other functional moieties on a surface.
Q2: What is the basic mechanism of film formation for this compound?
A2: The film formation is a three-step process:
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Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with trace amounts of water (either in the solvent or on the substrate surface) to form silanol groups (-Si-OH).
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Condensation: These silanol groups then react with hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate).
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Polymerization: Adjacent silanol groups on neighboring silane molecules can also react with each other to form a cross-linked polysiloxane network, which adds stability to the film.
Q3: What are the key factors influencing the quality of the deposited film?
A3: The quality of the resulting self-assembled monolayer is highly sensitive to several experimental parameters.[1][2] Key factors include:
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Substrate Cleanliness and Hydroxylation: The substrate must be scrupulously clean and have a sufficient density of hydroxyl groups for the silane to bind.
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Water Content: A small amount of water is necessary for the hydrolysis of the methoxy groups, but excess water in the deposition solution can lead to premature polymerization and aggregation of the silane in the solution before it reaches the surface.[3]
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Solvent Choice: The solvent must be anhydrous and capable of dissolving the silane without reacting with it. Toluene is a common choice.
-
Deposition Time and Temperature: These parameters affect the kinetics of the reaction and the ordering of the monolayer.
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Environmental Conditions: High ambient humidity can introduce excess water and lead to poor film quality.[2]
Q4: How can I confirm the successful deposition of the this compound film?
A4: Several surface analysis techniques can be used to characterize the film:
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Contact Angle Goniometry: A successful monolayer deposition will change the surface energy, which can be measured by the water contact angle. A hydrophobic alkyl chain will result in an increased contact angle compared to the clean, hydrophilic substrate.
-
X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the elemental composition of the surface, showing the presence of silicon, carbon, nitrogen, and oxygen from the silane molecule.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the surface, revealing the uniformity of the film and the presence of any defects like aggregates.[4]
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Ellipsometry: This method can measure the thickness of the deposited film, which should correspond to the length of the this compound molecule for a monolayer.
Troubleshooting Guide
This guide addresses common issues encountered during the deposition and use of this compound films.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or patchy film coverage | 1. Incomplete substrate cleaning or hydroxylation.2. Insufficient silane concentration or deposition time.3. Contaminated deposition solution. | 1. Use a rigorous cleaning protocol (e.g., Piranha solution, UV/Ozone) to ensure a fully hydroxylated surface.[3]2. Increase the silane concentration or extend the deposition time. Refer to established protocols for similar alkylsilanes.3. Use fresh, anhydrous solvent and high-purity silane. |
| Formation of white residue or aggregates (islands) on the surface | 1. Excess water in the deposition solution or high ambient humidity, causing silane polymerization in the solution.[3][5]2. Silane concentration is too high.3. Deposition temperature is too high, accelerating polymerization. | 1. Use anhydrous solvents and perform the deposition in a controlled low-humidity environment (e.g., a glove box).2. Reduce the concentration of the silane in the solution.3. Lower the deposition temperature.4. Consider vapor phase deposition, which can reduce the risk of solution-phase aggregation.[5] |
| Poor adhesion of the film to the substrate | 1. Inadequate substrate cleaning, leaving an organic residue.2. Insufficient surface hydroxyl groups.3. Incomplete hydrolysis of the methoxysilane headgroup. | 1. Ensure the substrate is thoroughly cleaned to remove all organic contaminants.2. Treat the substrate with an activation method (e.g., oxygen plasma, Piranha solution) to generate a high density of hydroxyl groups.3. Ensure a trace amount of water is available for hydrolysis, or consider a pre-hydrolysis step in the protocol. |
| Film deteriorates or delaminates over time | 1. Incomplete cross-linking of the siloxane network.2. Exposure to harsh chemical environments (e.g., high pH) that can cleave siloxane bonds.[6]3. Thermal degradation if exposed to high temperatures. | 1. After initial deposition, a thermal annealing step (curing) can promote further cross-linking and improve stability.2. Check the chemical compatibility of the silane film with the intended application environment. Buffer solutions with high pH should be used with caution.3. Determine the thermal stability limit for your specific application and avoid exceeding it. |
| Low water contact angle after deposition | 1. Incomplete monolayer formation, exposing the hydrophilic substrate.2. Disordered monolayer with the cyano groups oriented outwards, which may be more hydrophilic than a well-ordered alkyl chain layer. | 1. Re-evaluate the deposition protocol (cleanliness, time, concentration) to ensure complete coverage.2. Use characterization techniques like AFM to assess film uniformity. Annealing the film may improve molecular packing. |
Experimental Protocols
Protocol 1: Substrate Preparation (for Silicon or Glass Substrates)
-
Initial Cleaning: Sonicate the substrates in a sequence of solvents: acetone, then isopropanol, for 15 minutes each.
-
Drying: Dry the substrates under a stream of dry nitrogen gas.
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Hydroxylation (Piranha Solution - EXTREME CAUTION ):
-
Prepare Piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄) in a glass container. Warning: This solution is highly corrosive and exothermic.
-
Immerse the substrates in the Piranha solution for 30-60 minutes.
-
-
Rinsing: Thoroughly rinse the substrates with copious amounts of deionized water.
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Final Drying: Dry the substrates again with a stream of dry nitrogen and use immediately or store in a vacuum desiccator.
Protocol 2: Solution-Phase Deposition of this compound
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Environment: Perform all steps in a low-humidity environment, such as a nitrogen-filled glove box.
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in anhydrous toluene.
-
Deposition:
-
Place the clean, hydroxylated substrates in the silane solution.
-
Allow the deposition to proceed for 2-4 hours at room temperature.
-
-
Rinsing:
-
Remove the substrates from the silane solution.
-
Rinse thoroughly with fresh toluene to remove any physisorbed molecules.
-
Rinse with isopropanol and then acetone.
-
-
Curing (Optional but Recommended):
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Dry the coated substrates with nitrogen.
-
Bake the substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and cross-linking.
-
-
Final Cleaning: Sonicate briefly in toluene or isopropanol to remove any remaining unbound aggregates. Dry with nitrogen.
Visualizations
Experimental Workflow
Caption: Workflow for this compound film deposition.
Troubleshooting Logic
Caption: Troubleshooting decision tree for film deposition issues.
Silanization Reaction Pathway
References
- 1. [1212.0998] Self-assembled silane monolayers: A step-by-step high speed recipe for high-quality, low energy surfaces [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Self-assembled silane monolayers: fabrication with nanoscale uniformity. | Semantic Scholar [semanticscholar.org]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. primetech-analytical.co.il [primetech-analytical.co.il]
Minimizing hydrolysis of siloxane bonds in functionalized surfaces
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the hydrolysis of siloxane bonds on functionalized surfaces.
Frequently Asked Questions (FAQs)
Q1: What is siloxane bond (Si-O-Si) hydrolysis and why is it a concern?
A1: Siloxane bond hydrolysis is a chemical reaction where water molecules break the Si-O-Si linkage that anchors functional coatings to silica-based substrates (like glass or silicon wafers). This cleavage can lead to the detachment and loss of the functional monolayer, resulting in a loss of surface properties, inconsistent experimental results, and failure of devices or assays. The stability of these bonds is crucial for the long-term performance of the functionalized surface in aqueous environments.[1][2]
Q2: What are the primary factors influencing the rate of siloxane bond hydrolysis?
A2: The stability of siloxane bonds is influenced by several factors:
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pH: Hydrolysis is significantly accelerated in both highly acidic (pH < 2) and highly alkaline (pH > 12) conditions.[3][4][5]
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Temperature: Higher temperatures increase the rate of hydrolysis.[6][7]
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Silane Structure: The chemical structure of the silane molecule, including the type of functional group and the presence of bulky side groups (steric hindrance), plays a critical role.[1][8]
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Surface Coverage and Density: Denser, more organized, and well-cured silane layers exhibit greater hydrolytic stability.[1][2]
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Presence of Catalysts: Certain functional groups, particularly primary amines, can intramolecularly catalyze the hydrolysis reaction, leading to accelerated degradation of the coating.[1][9]
Q3: How does pH affect the stability of siloxane bonds?
A3: Siloxane bonds are generally stable within a pH range of approximately 2 to 12.[1] Outside of this range, the rate of hydrolysis increases dramatically. Alkaline conditions are often more effective at promoting hydrolysis than acidic conditions.[3][4] For polydimethylsiloxane (PDMS), a common siloxane polymer, the degradation rate is significantly higher at pH 12 compared to pH 2 or neutral pH.[4][5]
Q4: Are some types of silanes more resistant to hydrolysis than others?
A4: Yes. The structure of the silane has a significant impact on its stability:
-
Dipodal Silanes: Silanes with two silicon atoms ("dipodal") that can form two attachment points to the surface show greatly enhanced hydrolytic stability compared to conventional "monopodal" silanes.[10][11]
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Steric Hindrance: Bulky groups near the silicon atom can physically block water molecules from accessing the siloxane bond, slowing down hydrolysis.[8]
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Aminosilanes: For aminosilanes, increasing the length of the alkyl chain between the amine group and the silicon atom can reduce amine-catalyzed hydrolysis and improve stability.[1][2]
Data Summary
Table 1: Effect of pH on the Degradation Rate of Polydimethylsiloxane (PDMS) at 24°C
| pH Condition | Catalyst | Degradation Rate (mgSi L⁻¹ day⁻¹) |
| 2 | HCl | 0.07 |
| 6 | Demineralised Water | 0.002 |
| 12 | NaOH | 0.28 |
(Data sourced from kinetic studies on PDMS fluids.)[4][5]
Table 2: Qualitative Comparison of Hydrolytic Stability for Different Silane Structures
| Silane Type | Key Structural Feature | Relative Hydrolytic Stability | Rationale |
| 3-Aminopropyltriethoxysilane (APTES) | Primary amine, short linker | Low | Amine group catalyzes hydrolysis of the siloxane bond.[1][9] |
| N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES) | Primary amine, long linker | Moderate | Longer linker arm minimizes intramolecular catalysis by the amine group.[1] |
| Bis(trimethoxysilylpropyl)amine | Dipodal, secondary amine | High | Two points of attachment to the surface significantly increase stability.[11] |
| Octadecyltrichlorosilane (OTS) | Long alkyl chain, no catalytic group | High | Forms a dense, hydrophobic layer that repels water. |
Visual Guides and Workflows
Caption: Mechanism of acid or base-catalyzed siloxane bond hydrolysis.
Caption: Troubleshooting workflow for unstable functionalized surfaces.
Troubleshooting Guide
Problem: I am observing a rapid loss of my functional coating after exposure to an aqueous medium.
This is a common issue stemming from the hydrolysis of the siloxane bonds that attach your coating to the substrate. Follow this guide to identify the cause and find a solution.
1. Review Your Environmental Conditions:
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pH: Are you working at a pH below 2 or above 12? Extreme pH values dramatically accelerate hydrolysis.[4][5]
-
Solution: If possible, adjust the pH of your aqueous medium to be within the 2-12 stability range. Using a buffer system can help maintain a stable pH.
-
-
Temperature: Are your experiments conducted at elevated temperatures (e.g., > 40°C)?
2. Evaluate Your Silane Chemistry:
-
Aminosilanes: Are you using an aminosilane like 3-aminopropyltriethoxysilane (APTES)? The primary amine group can catalyze the cleavage of the very bond holding it to the surface.[1][2][9]
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Solution 1: Switch to an aminosilane with a longer alkyl linker, such as N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES). The increased distance between the amine and the siloxane bond minimizes this catalytic effect.[1]
-
Solution 2: Use a dipodal aminosilane. These molecules form two covalent bonds with the surface, which provides significantly greater hydrolytic stability.[10][11]
-
3. Optimize Your Silanization and Curing Protocol:
-
Reaction Conditions: Was the silanization performed in an anhydrous solvent at an elevated temperature?
-
Post-Silanization Curing: Did you include a baking or curing step after applying the silane?
Experimental Protocols
Protocol 1: General Procedure for Silanization of Silica/Glass Surfaces for Enhanced Stability
This protocol is designed to create a more robust and hydrolytically stable silane layer.
-
Surface Cleaning and Activation:
-
Thoroughly clean the silica or glass substrate by sonicating in acetone, followed by isopropanol (5 minutes each).
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Dry the substrate under a stream of dry nitrogen.
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Activate the surface to generate a high density of silanol (-OH) groups. A common method is treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).
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Rinse the substrate copiously with deionized water and dry under a nitrogen stream.
-
-
Silanization (Solution Phase):
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Prepare a 1% (v/v) solution of the desired silane in anhydrous toluene. Using an anhydrous solvent is critical to prevent premature silane polymerization in the solution.
-
Immerse the cleaned, activated substrates in the silane solution under a nitrogen atmosphere.
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Heat the solution to 70°C and maintain for 1-2 hours.[1]
-
Remove the substrates and rinse thoroughly with fresh toluene to remove any unbound silane.
-
-
Curing:
Protocol 2: Accelerated Aging Test for Evaluating Hydrolytic Stability
This protocol allows for a comparative assessment of the stability of different functionalized surfaces.
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Sample Preparation:
-
Prepare multiple identical substrates functionalized with the silane layer of interest using a consistent protocol (e.g., Protocol 1).
-
Characterize the initial state of the surfaces (e.g., using contact angle measurement, ellipsometry for thickness, or XPS for elemental composition).
-
-
Accelerated Aging:
-
Immerse the functionalized substrates in a buffered aqueous solution (e.g., PBS at pH 7.4) in a sealed container.
-
Place the container in an incubator or water bath set to an elevated temperature, for example, 40°C or 80°C, to accelerate hydrolysis.[1][9]
-
Remove samples at predetermined time points (e.g., 1, 6, 24, and 48 hours).
-
-
Analysis:
-
After removal from the aging solution, rinse each sample with deionized water and dry thoroughly with nitrogen.
-
Re-characterize the surfaces using the same techniques as in Step 1.
-
Compare the post-aging measurements to the initial measurements. A significant change in contact angle, a decrease in layer thickness, or a reduction in the elemental signal corresponding to the silane indicates a loss of the coating due to hydrolysis.
-
Caption: Experimental workflow for surface functionalization and stability testing.
References
- 1. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. doria.fi [doria.fi]
- 4. researchgate.net [researchgate.net]
- 5. scientificspectator.com [scientificspectator.com]
- 6. electronics.org [electronics.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. staging.gelest.com [staging.gelest.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Reaction of 11-Cyanoundecyltrimethoxysilane with Hydroxylated Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Cyanoundecyltrimethoxysilane for the modification of hydroxylated surfaces such as glass, silicon wafers, and other metal oxides.
Troubleshooting Guide
This guide addresses common issues encountered during the silanization process with this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or No Surface Reaction | 1. Inactive Hydroxylated Surface: Insufficient density of hydroxyl (-OH) groups on the substrate. 2. Water Contamination: Premature hydrolysis and self-condensation of the silane in solution before it reacts with the surface. 3. Incorrect Solvent: Use of a solvent that does not facilitate the reaction or contains impurities. 4. Low Reaction Temperature: Insufficient thermal energy to drive the reaction. | 1. Surface Activation: Treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - use with extreme caution in a fume hood with appropriate personal protective equipment ) or an oxygen plasma cleaner to generate a high density of hydroxyl groups. 2. Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Solvent Selection: Toluene is a commonly used solvent for this reaction. Ensure it is of high purity and anhydrous. 4. Temperature Optimization: Gently heat the reaction mixture, for example, to 60-80°C, to promote the reaction. |
| Formation of an Uneven or Aggregated Silane Layer | 1. Excess Water: Leads to uncontrolled polymerization of the silane in the bulk solution, which then deposits on the surface. 2. High Silane Concentration: Can result in the formation of multilayers and aggregates. 3. Insufficient Rinsing: Unreacted silane molecules and polymers are not adequately removed. | 1. Control Moisture: Ensure strictly anhydrous conditions during the reaction. 2. Optimize Concentration: Use a dilute solution of this compound (e.g., 1-5% v/v in anhydrous toluene). 3. Thorough Rinsing: After the reaction, rinse the substrate thoroughly with the reaction solvent (e.g., toluene), followed by other solvents like ethanol or isopropanol, to remove any physisorbed molecules. Sonication during rinsing can also be effective. |
| Poor Hydrolytic Stability of the Silane Layer | 1. Incomplete Covalent Bonding: The silane layer is primarily attached through weaker hydrogen bonds rather than stable Si-O-Si covalent bonds. 2. Amine Contamination: Amines can catalyze the hydrolysis of siloxane bonds.[1] | 1. Curing Step: After rinsing, cure the coated substrate by baking it at an elevated temperature (e.g., 110-120°C for 1-2 hours) to promote the formation of covalent bonds with the surface and cross-linking within the silane layer. 2. Avoid Amine Contamination: Ensure all glassware and reagents are free from amine contaminants. |
| Difficulty in Characterizing the Surface | 1. Inconsistent Layer Thickness: Makes techniques like ellipsometry challenging to interpret. 2. Cyano Group Interference: The cyano group has a characteristic IR absorption that can be used for characterization, but may also interfere with other analyses. | 1. Optimize Reaction Conditions: Follow the recommendations for achieving a uniform monolayer. 2. Utilize Multiple Techniques: Employ a combination of characterization methods such as contact angle goniometry, X-ray Photoelectron Spectroscopy (XPS), and Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) to get a comprehensive understanding of the surface modification. |
Frequently Asked Questions (FAQs)
1. What is the fundamental reaction mechanism of this compound with a hydroxylated surface?
The reaction proceeds in two main steps:
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Hydrolysis: The methoxy groups (-OCH₃) of the silane react with trace amounts of water to form silanol groups (-Si-OH). This can occur with residual water on the substrate surface or with controlled amounts of water added to the reaction.
-
Condensation: The newly formed silanol groups on the silane molecule then react with the hydroxyl groups (-OH) on the substrate surface to form stable covalent siloxane bonds (Si-O-Si). The silanol groups on adjacent silane molecules can also react with each other to form a cross-linked network.
2. How can I be sure that my substrate surface is properly hydroxylated before the reaction?
A common method to assess the hydrophilicity of a surface, which correlates with the density of hydroxyl groups, is by measuring the water contact angle. A clean, well-hydroxylated glass or silicon surface should exhibit a low water contact angle, typically below 20 degrees.
3. What is the role of the cyano (-C≡N) group?
The cyano group in this compound provides a specific functionality to the modified surface. It can be used as a reactive site for further chemical modifications, for example, in the immobilization of biomolecules. The cyano group can also influence the surface energy and polarity. Cyano-bonded silica is a common stationary phase in reversed-phase chromatography.[2]
4. How can I characterize the resulting self-assembled monolayer (SAM)?
Several techniques can be used to characterize the SAM:
-
Contact Angle Goniometry: A successful silanization with an alkylsilane like this one will result in a more hydrophobic surface, leading to an increase in the water contact angle.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of silicon, carbon, nitrogen (from the cyano group), and oxygen. High-resolution scans of the Si 2p, C 1s, and N 1s regions can provide information about the chemical bonding. Quantitative analysis can also help determine the thickness of the silane layer.
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): This technique can detect the vibrational modes of the alkyl chain and the characteristic stretching vibration of the cyano group (typically around 2245 cm⁻¹).
-
Ellipsometry: This optical technique can be used to measure the thickness of the silane layer with sub-nanometer resolution.
5. What are typical values I should expect from characterization?
The following table provides some expected values based on literature for similar long-chain alkylsilanes. Actual values will depend on the specific experimental conditions.
| Characterization Technique | Parameter | Expected Value for a Well-formed Monolayer |
| Contact Angle Goniometry | Water Contact Angle | 90° - 110° |
| Ellipsometry | Layer Thickness | 1.5 - 2.5 nm |
| XPS | N 1s Binding Energy | ~400 eV |
Experimental Protocols
Protocol 1: Solution-Phase Deposition of this compound on Glass or Silicon Substrates
This protocol provides a general guideline for the formation of a self-assembled monolayer of this compound from a solution phase.
Materials:
-
This compound
-
Hydroxylated substrates (e.g., glass microscope slides, silicon wafers)
-
Anhydrous toluene
-
Ethanol (200 proof)
-
Isopropanol
-
Deionized water
-
Piranha solution (3:1 H₂SO₄:H₂O₂) - EXTREME CAUTION
-
Nitrogen or Argon gas
-
Glassware (e.g., beakers, petri dishes)
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Clean the substrates by sonicating them sequentially in deionized water, ethanol, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen or argon.
-
Activate the surface to generate hydroxyl groups. This can be done by either:
-
Piranha Etching (for glass and silicon): Immerse the substrates in a freshly prepared piranha solution for 30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).
-
Oxygen Plasma Treatment: Expose the substrates to oxygen plasma in a plasma cleaner for 5-10 minutes.
-
-
Thoroughly rinse the activated substrates with deionized water and dry them under a stream of nitrogen.
-
-
Silanization Reaction:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container.
-
Immediately immerse the activated and dried substrates into the silane solution.
-
Seal the container and allow the reaction to proceed for 2-4 hours at room temperature or for 1 hour at 60°C. To maintain anhydrous conditions, this step can be performed in a glovebox or under a gentle stream of inert gas.
-
-
Post-Reaction Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove excess, unreacted silane.
-
Rinse the substrates with ethanol.
-
Sonicate the substrates in ethanol for 5-10 minutes to remove any physisorbed silane molecules.
-
Dry the substrates under a stream of nitrogen.
-
Cure the silanized substrates by baking them in an oven at 110-120°C for 1-2 hours. This step promotes the formation of a stable, cross-linked monolayer.
-
-
Storage:
-
Store the modified substrates in a clean, dry environment, such as a desiccator, until further use.
-
References
Technical Support Center: Enhancing Adhesion of 11-Cyanoundecyltrimethoxysilane on Metal Oxide Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Cyanoundecyltrimethoxysilane (C11TMS) for the surface modification of metal oxides.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound adhesion to metal oxide surfaces?
A1: The adhesion of C11TMS to metal oxide surfaces is a multi-step process. First, the methoxy groups (-OCH3) of the silane hydrolyze in the presence of trace amounts of water to form reactive silanol groups (-Si-OH). These silanol groups then condense with hydroxyl groups (-OH) present on the metal oxide surface, forming stable covalent siloxane bonds (Si-O-Metal). Additionally, adjacent silanol molecules can cross-link with each other, forming a polysiloxane network that enhances the stability and adhesion of the monolayer.
Q2: Why is surface pretreatment of the metal oxide substrate crucial?
A2: Surface pretreatment is critical because the density of surface hydroxyl groups directly impacts the density and uniformity of the resulting silane monolayer. A pristine, clean surface free of organic contaminants and with a high population of hydroxyl groups is essential for optimal covalent bonding. Inadequate pretreatment can lead to poor film quality, incomplete coverage, and weak adhesion.
Q3: What is the difference between solution-phase and vapor-phase deposition for C11TMS?
A3: Solution-phase deposition involves immersing the substrate in a solution of C11TMS in an anhydrous organic solvent. It is a relatively simple and accessible method. Vapor-phase deposition, on the other hand, exposes the substrate to volatilized C11TMS in a vacuum chamber. This method offers greater control over monolayer formation and can result in more uniform and reproducible films, as it minimizes the uncontrolled polymerization of the silane in solution.
Q4: How does the terminal cyano (-CN) group influence the properties of the modified surface?
A4: The terminal cyano group imparts a hydrophilic character to the surface, which is in contrast to the hydrophobic surfaces created by simple alkylsilanes. The dipole moment of the nitrile group and the lone pair of electrons on the nitrogen atom contribute to this increased hydrophilicity.[1] This functionality can be leveraged for subsequent chemical modifications or for specific interactions with polar molecules.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Adhesion / Film Delamination | 1. Inadequate surface hydroxylation. 2. Organic contamination on the substrate. 3. Insufficient curing post-deposition. 4. Water content in the deposition solution is too high, leading to premature silane polymerization. | 1. Optimize surface pretreatment (e.g., piranha etch, UV/Ozone, or oxygen plasma treatment) to generate sufficient hydroxyl groups. 2. Ensure rigorous cleaning of the substrate with solvents and/or plasma. 3. Implement a thermal annealing step (e.g., 100-150°C) after deposition to promote covalent bond formation.[2] 4. Use anhydrous solvents and perform the deposition in an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent/Patchy Film Coverage | 1. Non-uniform surface cleanliness or hydroxyl group distribution. 2. Silane concentration is too low or deposition time is too short. 3. Aggregation of silane molecules in solution before deposition. | 1. Improve the consistency of the surface pretreatment method. 2. Increase the silane concentration or extend the deposition time. 3. Prepare the silane solution immediately before use and consider sonication to break up aggregates. |
| High Water Contact Angle (Hydrophobic Surface) | 1. Incomplete hydrolysis of the methoxy groups. 2. Formation of a disordered, multilayer film that buries the cyano groups. 3. Incorrect silane used (e.g., an alkylsilane instead of C11TMS). | 1. Ensure the presence of a catalytic amount of water for hydrolysis. For vapor-phase deposition, a hydration step may be necessary. 2. Optimize deposition parameters (concentration, time) to favor monolayer formation. 3. Verify the identity and purity of the this compound. |
| Low Density of Cyano Functional Groups | 1. Steric hindrance from a disordered monolayer. 2. Incomplete monolayer formation. | 1. Adjust deposition temperature and time to allow for better molecular arrangement. 2. Increase silane concentration or deposition time. |
Data Presentation
Table 1: Typical Deposition Parameters for Cyano-Terminated and Long-Chain Alkylsilanes
| Parameter | Solution-Phase Deposition | Vapor-Phase Deposition |
| Silane Concentration | 1% (v/v) in anhydrous toluene | - |
| Deposition Time | 30 minutes - 24 hours | 10 x 5-second pulses with 60-second purges |
| Deposition Temperature | Room Temperature | 100 - 200°C |
| Curing/Annealing Temperature | 100 - 150°C | 100 - 200°C (can be done in-situ) |
| Atmosphere | Inert (Nitrogen or Argon) | Vacuum or Inert Gas Flow |
Note: These are starting parameters and may require optimization for specific metal oxide substrates and applications.
Table 2: Characterization Data for Nitrile-Terminated Self-Assembled Monolayers (SAMs)
| Substrate | Characterization Method | Parameter | Expected Value |
| Al2O3 | Water Contact Angle (WCA) | Static Contact Angle | ~60 - 70° |
| X-ray Photoelectron Spectroscopy (XPS) | N 1s Binding Energy | ~400.5 eV | |
| Si 2p Binding Energy | ~102.5 eV | ||
| Gold (Au) - Thiol Analog | Water Contact Angle (WCA) | Static Contact Angle | ~65 - 75°[1] |
| X-ray Photoelectron Spectroscopy (XPS) | N 1s Binding Energy | ~399.8 eV[1] | |
| TiO2 | Not specified in search results | - | - |
| SiO2 | Not specified in search results | - | - |
Note: Data for nitrile-terminated silanes on Al2O3 is based on a study using 3-cyanopropylmethyldiethoxysilane.[3] Data on gold is for nitrile-terminated alkanethiols, which serve as an analog for the surface properties of the cyano group.
Experimental Protocols & Visualizations
General Workflow for C11TMS Deposition
The overall process for modifying a metal oxide surface with C11TMS involves three key stages: substrate preparation, silanization, and post-deposition treatment.
Detailed Protocol: Solution-Phase Deposition
-
Substrate Preparation:
-
Clean the metal oxide substrate by sonicating sequentially in acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups. A common method is exposure to oxygen plasma (e.g., 100 W for 5 minutes) or a UV/Ozone cleaner for 15-20 minutes.
-
Immediately transfer the substrate to the deposition chamber to avoid atmospheric contamination.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene under an inert atmosphere (e.g., in a glovebox).
-
Immerse the activated substrate in the silane solution for a predetermined time (e.g., 2-24 hours) at room temperature with gentle agitation.
-
After deposition, remove the substrate and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.
-
-
Post-Deposition Treatment:
-
Dry the coated substrate under a stream of nitrogen.
-
Cure the film by baking in an oven at 120°C for 1 hour to promote the formation of covalent bonds and remove residual solvent.
-
Allow the substrate to cool to room temperature before characterization.
-
Troubleshooting Logic
This flowchart provides a logical sequence for diagnosing and resolving common issues encountered during the silanization process.
References
Validation & Comparative
A Comparative Guide to Functional Silanes: 11-Cyanoundecyltrimethoxysilane vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate functional silane for surface modification is a critical step that dictates the performance and reliability of a device or assay. This guide provides an objective comparison of 11-Cyanoundecyltrimethoxysilane with two other commonly used functional silanes: (3-Aminopropyl)trimethoxysilane (APTMS) and Octadecyltrimethoxysilane (ODTMS). The comparison is based on key performance parameters supported by experimental data to aid in the selection of the optimal silane for specific applications.
Functional silanes are indispensable tools for tailoring the surface properties of various substrates, including glass, silicon wafers, and metal oxides. Their bifunctional nature allows them to covalently bond to the substrate through their silane group, while exposing a terminal functional group that imparts desired chemical and physical characteristics to the surface. This guide focuses on the distinct properties endowed by the cyano (–CN), amino (–NH2), and alkyl (–CH3) functionalities of this compound, APTMS, and ODTMS, respectively.
Performance Comparison at a Glance
The choice of a functional silane is primarily driven by the desired surface properties, such as wettability, adhesion, and the ability to immobilize biomolecules. The following table summarizes the key performance characteristics of the three silanes based on available experimental data.
| Performance Metric | This compound | (3-Aminopropyl)trimethoxysilane (APTMS) | Octadecyltrimethoxysilane (ODTMS) |
| Water Contact Angle | Moderately Hydrophobic | Hydrophilic to Moderately Hydrophobic | Highly Hydrophobic |
| Surface Energy | Moderate | High | Low |
| Adhesion Force | Moderate | High (especially to epoxy and some polymers) | Low (non-adhesive) |
| Biomolecule Immobilization | Potential for specific covalent chemistries | High capacity for non-specific and covalent binding | Low (promotes protein denaturation) |
| Primary Application Focus | Biosensors, specific biomolecule attachment | General surface activation, protein and cell adhesion | Hydrophobic coatings, lubrication |
In-Depth Analysis of Surface Properties
Wettability and Surface Energy
The wettability of a surface, quantified by the water contact angle, is a crucial parameter in many biological and materials science applications. It is directly related to the surface free energy, which governs how the surface interacts with its environment.
-
This compound forms surfaces with moderate hydrophobicity. The nitrile (cyano) group is polar, which contributes to a moderate surface energy. While direct comparative data is limited, studies on nitrile-terminated alkanethiols on gold have shown them to be less hydrophobic than their methyl-terminated counterparts[1]. This suggests that a self-assembled monolayer (SAM) of this compound would exhibit a water contact angle lower than that of a long-chain alkylsilane but higher than that of a bare silicon dioxide surface.
-
(3-Aminopropyl)trimethoxysilane (APTMS) creates surfaces that are generally hydrophilic due to the presence of the terminal primary amine group, which can engage in hydrogen bonding. However, the degree of hydrophilicity can vary depending on the deposition conditions and the subsequent treatment of the silanized surface[2][3]. The amine groups provide a high surface energy, making these surfaces readily wettable.
-
Octadecyltrimethoxysilane (ODTMS) is a long-chain alkylsilane that forms densely packed, well-ordered monolayers, resulting in highly hydrophobic surfaces with low surface energy[4]. Water contact angles on ODTMS-modified surfaces are typically high, indicating poor wettability. This property is desirable for applications requiring water repellency or reduced surface friction.
Table 1: Comparative Water Contact Angle Data for Functional Silanes on Silicon Substrates
| Silane | Functional Group | Water Contact Angle (°) | Reference |
| This compound | Cyano (-CN) | Data not available in direct comparison | - |
| (3-Aminopropyl)trimethoxysilane | Amino (-NH₂) | ~30° - 70° | [4] |
| Octadecyltrimethoxysilane | Alkyl (-C₁₈H₃₇) | ~102° - 110° | [4] |
Note: Contact angle values can vary significantly depending on the substrate, deposition method, and measurement conditions.
Adhesion Characteristics
The ability of a functionalized surface to adhere to other materials is critical in applications such as coatings, composites, and microfabrication.
-
This compound : The nitrile group can participate in specific chemical reactions, potentially offering controlled adhesion to materials with complementary functional groups. However, its general adhesion properties are expected to be moderate.
-
(3-Aminopropyl)trimethoxysilane (APTMS) is widely used as an adhesion promoter, particularly between inorganic substrates and organic polymers like epoxies and polyimides. The amine group can react with various functional groups in the polymer matrix, forming strong covalent bonds at the interface[5].
-
Octadecyltrimethoxysilane (ODTMS) , due to its low surface energy and non-polar nature, generally exhibits poor adhesion to most materials. This property is leveraged in applications where a non-stick or release surface is desired.
Biomolecule Immobilization
For applications in biosensors, microarrays, and drug delivery, the ability to effectively immobilize biomolecules is paramount.
-
This compound offers a unique platform for biomolecule immobilization. The nitrile group can be chemically modified or used in click chemistry reactions for the specific and oriented attachment of proteins, DNA, or other biomolecules. This specificity can be advantageous for maintaining the biological activity of the immobilized molecule.
-
(3-Aminopropyl)trimethoxysilane (APTMS) is a standard choice for biomolecule immobilization. The amine groups can be used for direct covalent attachment of proteins via their carboxyl groups (using carbodiimide chemistry) or can be further modified to introduce other functionalities. APTMS-coated surfaces are known to have a high capacity for protein binding, although this can sometimes be non-specific[6][7].
-
Octadecyltrimethoxysilane (ODTMS) is generally not suitable for biomolecule immobilization. The hydrophobic surface can induce denaturation of proteins, leading to a loss of their biological function.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent surface modification. Below are generalized protocols for the deposition of these functional silanes on a silicon wafer substrate.
General Substrate Cleaning and Hydroxylation
A thorough cleaning of the silicon wafer is crucial for the formation of a uniform silane layer.
-
Sonication in acetone for 15 minutes.
-
Sonication in isopropanol for 15 minutes.
-
Rinsing thoroughly with deionized (DI) water.
-
Drying under a stream of nitrogen.
-
Oxygen plasma treatment or immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes to generate a hydrophilic surface with abundant hydroxyl groups. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Thorough rinsing with DI water and drying with nitrogen.
Silanization Protocol
The following is a general protocol for solution-phase deposition.
-
Prepare a 1% (v/v) solution of the desired silane in an anhydrous solvent (e.g., toluene or ethanol).
-
Immerse the cleaned and hydroxylated silicon wafers in the silane solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and polymerization of the silane in solution.
-
Remove the wafers from the solution and rinse them thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.
-
Cure the silanized wafers in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds with the surface and to cross-link the silane molecules.
-
After curing, sonicate the wafers in the solvent to remove any remaining unbound silane.
-
Dry the wafers with a stream of nitrogen.
Visualizing the Silanization Process
The following diagrams illustrate the key steps in the surface modification process and the resulting surface functionalities.
Caption: General workflow for surface modification with functional silanes.
Caption: Terminal functional groups presented by the different silanes.
Conclusion
The choice between this compound, (3-Aminopropyl)trimethoxysilane, and Octadecyltrimethoxysilane depends critically on the intended application.
-
This compound is a promising candidate for applications requiring specific and controlled biomolecule immobilization, such as in the development of highly selective biosensors and biochips. Its moderately hydrophobic nature may also be beneficial in certain contexts.
-
(3-Aminopropyl)trimethoxysilane remains a versatile and widely used silane for general surface activation, providing a hydrophilic and reactive surface suitable for high-density protein and cell attachment, as well as for promoting adhesion between dissimilar materials.
-
Octadecyltrimethoxysilane is the silane of choice for creating highly hydrophobic, low-energy surfaces for applications in water repellency, lubrication, and areas where protein adsorption needs to be minimized.
Researchers and developers are encouraged to consider the specific requirements of their application and to perform empirical testing to determine the optimal silane and deposition conditions for their needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Silanes and Surface Modification - Gelest [technical.gelest.com]
- 3. Design and Synthesis of Low Surface Energy Coating with Functionalized Al2O3 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fkf.mpg.de [fkf.mpg.de]
- 5. researchgate.net [researchgate.net]
- 6. groups.mrl.illinois.edu [groups.mrl.illinois.edu]
- 7. Two methods for glass surface modification and their application in protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Surfaces: 11-Cyanoundecyltrimethoxysilane vs. 3-Aminopropyltriethoxysilane (APTES) in Surface Modification
For researchers, scientists, and drug development professionals, the precise engineering of surfaces is paramount. The choice of surface modification agent can dictate the success of an experiment, the efficacy of a drug delivery system, or the sensitivity of a biosensor. This guide provides an in-depth comparison of two silane-based surface modification agents: the well-established 3-aminopropyltriethoxysilane (APTES) and the more specialized 11-cyanoundecyltrimethoxysilane.
While APTES is a versatile and widely documented workhorse in surface chemistry, this compound offers a unique set of properties due to its longer alkyl chain and terminal cyano group. This guide will delve into their chemical structures, surface modification mechanisms, and the resulting surface properties, supported by available experimental data for APTES and inferred characteristics for this compound. We will also present detailed experimental protocols and explore their respective applications in research and drug development.
At the Molecular Level: A Structural Showdown
The fundamental differences between these two molecules lie in their alkyl chain length and terminal functional group. These distinctions are crucial as they directly influence the physicochemical properties of the modified surface.
APTES possesses a short C3 alkyl chain and a terminal primary amine (-NH2) group. The amine group is basic and readily protonated, rendering the surface hydrophilic and positively charged at physiological pH. In contrast, this compound has a long C11 alkyl chain and a terminal cyano (-C≡N) group. The long alkyl chain is expected to induce a more hydrophobic character to the surface, while the cyano group is polar but significantly less basic than an amine.
The Silanization Symphony: A Shared Mechanism
Both molecules adhere to surfaces through a process called silanization, which involves the hydrolysis of their alkoxy groups (triethoxy for APTES, trimethoxy for this compound) in the presence of water to form reactive silanol groups. These silanols then condense with hydroxyl groups on the substrate (e.g., silica, glass, metal oxides) and with each other to form a stable, cross-linked siloxane network.
A Comparative Analysis of Surface Properties
The following table summarizes the known experimental data for APTES-modified surfaces and the inferred properties for surfaces modified with this compound, based on its chemical structure.
| Property | 3-aminopropyltriethoxysilane (APTES) | This compound |
| Terminal Group | Amino (-NH2) | Cyano (-C≡N) |
| Alkyl Chain Length | C3 | C11 |
| Expected Wettability | Hydrophilic | More Hydrophobic than APTES |
| Surface Charge (Physiological pH) | Positive (protonated amine) | Neutral |
| Film Thickness | Typically a monolayer (can form multilayers)[1] | Expected to form a monolayer |
| Water Contact Angle | ~50-70° (can vary with preparation)[1] | Expected to be > 90° |
| Chemical Reactivity | Nucleophilic amine for covalent coupling | Cyano group for potential chemical transformations |
| Stability | Forms stable siloxane bonds; amine can catalyze hydrolysis of the siloxane bond under certain conditions | Expected to form stable siloxane bonds |
Experimental Protocols: A Guide to Surface Functionalization
The following is a generalized protocol for the solution-phase deposition of organosilanes.
1. Substrate Preparation:
-
Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by plasma or piranha solution treatment (with appropriate safety precautions).
-
Dry the substrate in an oven and store it in a desiccator until use.
2. Silane Solution Preparation:
-
Prepare a 1-2% (v/v) solution of the organosilane in an anhydrous solvent (e.g., toluene or ethanol).
-
For APTES, the inclusion of a small amount of water can facilitate hydrolysis, but excess water can lead to silane polymerization in solution.
3. Deposition:
-
Immerse the cleaned substrate in the silane solution.
-
The reaction time can vary from 30 minutes to several hours, and the temperature can be maintained at room temperature or elevated to accelerate the reaction.[2]
4. Rinsing and Curing:
-
After deposition, rinse the substrate thoroughly with the solvent to remove any unbound silane.
-
Cure the substrate in an oven (typically at 100-120°C) for about an hour to promote the formation of a stable, cross-linked siloxane network.
Applications in the Field: From Biosensing to Drug Delivery
The choice between APTES and this compound is ultimately dictated by the intended application.
APTES: The primary amine of APTES is a versatile functional group for the covalent immobilization of biomolecules such as DNA, antibodies, and enzymes.[3] This makes APTES-modified surfaces ideal for:
-
Biosensors: Creating a stable and biocompatible interface for capturing target analytes.[1]
-
Cell Adhesion Studies: The positive charge of the protonated amine can promote cell adhesion through electrostatic interactions.
-
Drug Delivery: Functionalizing nanoparticles to facilitate drug loading and targeting.
This compound: While less common, the cyano group of this compound offers unique possibilities:
-
Alternative Surface Polarity: The more hydrophobic and neutral surface created by this silane can be advantageous in applications where the hydrophilicity and positive charge of APTES are undesirable.
-
Chemical Intermediate: The cyano group can be chemically converted to other functional groups, such as amines or carboxylic acids, providing a two-step functionalization pathway.
-
Specific Interactions: The nitrile functionality can participate in dipole-dipole and other specific molecular interactions, which could be exploited in certain sensing applications.
References
A Head-to-Head Battle of Surfaces: Validating Protein Immobilization on 11-Cyanoundecyltrimethoxysilane
For researchers, scientists, and drug development professionals, the effective immobilization of proteins onto surfaces is a critical step in a vast array of applications, from biosensors and immunoassays to the development of novel therapeutic platforms. The choice of surface chemistry dictates the success of these applications, influencing protein loading, orientation, and, most importantly, the retention of biological activity. This guide provides an objective comparison of 11-Cyanoundecyltrimethoxysilane as a protein immobilization surface against a common alternative, (3-Aminopropyl)triethoxysilane (APTES), supported by experimental data and detailed protocols.
The ideal surface for protein immobilization should offer high protein loading capacity, minimal non-specific binding, and, crucially, preserve the native conformation and function of the immobilized protein. This compound, with its terminal cyano group, presents a versatile platform for covalent protein attachment following its conversion to a carboxylic acid. This allows for the widely-used and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry, which forms stable amide bonds with primary amines on the protein surface.
In contrast, APTES provides a surface with terminal amine groups. While also enabling covalent immobilization through cross-linkers like glutaraldehyde, the reactivity of the amine surface can sometimes lead to less controlled protein orientation and potential denaturation.
Comparative Performance: this compound vs. APTES
To provide a clear comparison, the following table summarizes key performance metrics for protein immobilization on surfaces functionalized with this compound (post-hydrolysis to carboxylic acid) and APTES.
| Performance Metric | This compound (Carboxyl-terminated) | (3-Aminopropyl)triethoxysilane (APTES) (Amino-terminated) | Key Advantages of this compound |
| Immobilization Chemistry | EDC/NHS coupling to primary amines | Glutaraldehyde cross-linking to primary amines | Well-established, high-efficiency coupling chemistry with stable amide bond formation. |
| Protein Surface Density | High | Moderate to High | The controlled activation of carboxyl groups can lead to a more uniform and densely packed protein layer. |
| Retained Protein Activity | High | Variable, dependent on protein and cross-linker | The specific and gentle nature of EDC/NHS chemistry often results in better preservation of protein structure and function.[1][2] |
| Surface Characterization (Post-Immobilization) | |||
| X-ray Photoelectron Spectroscopy (XPS) | Increase in N 1s and C 1s signals corresponding to amide bond formation and protein presence. | Increase in N 1s and C 1s signals from the protein and cross-linker. | Clear spectral evidence of covalent linkage through the appearance of the N-C=O peak in the C 1s spectrum. |
| Atomic Force Microscopy (AFM) | Homogeneous and dense protein layer with characteristic globular structures.[3][4] | Can show protein aggregates and a less uniform surface depending on the cross-linking efficiency.[4] | Leads to a more uniform and organized protein monolayer, crucial for applications requiring consistent protein orientation. |
| Non-specific Binding | Low | Moderate | The hydrophilic nature of the carboxylated surface can help to reduce non-specific protein adsorption. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Protocol 1: Surface Functionalization with this compound and Hydrolysis
This protocol details the preparation of a carboxyl-terminated surface on a silica-based substrate (e.g., glass slide, silicon wafer).
Materials:
-
Silica-based substrates
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive! Handle with extreme care in a fume hood.
-
This compound
-
Anhydrous toluene
-
6 M Hydrochloric Acid (HCl)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Substrate Cleaning: Immerse the silica substrates in piranha solution for 30 minutes to clean and hydroxylate the surface. Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
Silanization: In a glove box or under an inert atmosphere, prepare a 2% (v/v) solution of this compound in anhydrous toluene. Immerse the cleaned substrates in this solution for 2 hours at room temperature.
-
Washing: Rinse the substrates with toluene, followed by ethanol, and finally DI water to remove any unbound silane. Dry the substrates under a stream of nitrogen.
-
Nitrile Hydrolysis: Immerse the silanized substrates in 6 M HCl and heat at 80°C for 2 hours to hydrolyze the terminal cyano groups to carboxylic acids.
-
Final Wash: Rinse the substrates thoroughly with DI water and dry under a stream of nitrogen. The carboxyl-functionalized substrates are now ready for protein immobilization.
Protocol 2: Surface Functionalization with (3-Aminopropyl)triethoxysilane (APTES)
This protocol describes the preparation of an amino-terminated surface.
Materials:
-
Silica-based substrates
-
Piranha solution
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Substrate Cleaning: Clean and hydroxylate the silica substrates as described in Protocol 1, Step 1.
-
Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene. Immerse the cleaned substrates in this solution for 1 hour at room temperature.
-
Washing: Rinse the substrates with toluene, followed by ethanol, and then DI water.
-
Curing: Cure the APTES layer by baking the substrates at 110°C for 30 minutes.
-
Final Wash: Allow the substrates to cool and then sonicate briefly in DI water to remove any loosely bound silane. Dry under a stream of nitrogen.
Protocol 3: Covalent Protein Immobilization via EDC/NHS Coupling
This protocol details the immobilization of a protein onto the carboxyl-functionalized surface prepared in Protocol 1.
Materials:
-
Carboxyl-functionalized substrates
-
Protein to be immobilized in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching solution (e.g., 1 M ethanolamine, pH 8.5)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Activation of Carboxyl Groups: Prepare a solution of 0.4 M EDC and 0.1 M NHS in the activation buffer. Immerse the carboxyl-functionalized substrates in this solution for 15 minutes at room temperature.
-
Washing: Briefly rinse the substrates with the activation buffer to remove excess EDC and NHS.
-
Protein Immobilization: Immediately immerse the activated substrates in the protein solution (typically 0.1-1 mg/mL) and incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Blocking Unreacted Sites: Transfer the substrates to the quenching solution and incubate for 15 minutes to block any unreacted NHS-ester groups.
-
Final Washing: Wash the substrates thoroughly with the wash buffer to remove any non-covalently bound protein, followed by a final rinse with DI water. Dry under a stream of nitrogen.
Visualizing the Process: Workflows and Pathways
To better illustrate the experimental procedures and the underlying chemical reactions, the following diagrams have been generated using Graphviz.
Caption: Workflow for protein immobilization on this compound surfaces.
References
- 1. bioforcenano.com [bioforcenano.com]
- 2. Retention of enzymatic activity immobilized on silanized Co-Cr-Mo and Ti-6Al-4V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]
- 4. Protein coverage on silicon surfaces modified with amino-organic films: a study by AFM and angle-resolved XPS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 11-Cyanoundecyltrimethoxysilane Modified Electrodes for Electrochemical Impedance Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of electrodes modified with 11-Cyanoundecyltrimethoxysilane (11-CUTMS) and other silane alternatives, focusing on their performance in Electrochemical Impedance Spectroscopy (EIS). Supported by experimental data, this document aims to assist researchers in selecting the optimal surface modification for their electrochemical sensing and analysis applications.
Performance Comparison of Silane-Modified Electrodes
Electrochemical Impedance Spectroscopy is a powerful technique for characterizing the interfacial properties of modified electrodes. The formation of a self-assembled monolayer (SAM) of silane molecules on an electrode surface typically increases the charge transfer resistance (Rct), indicating the formation of a barrier to electron transfer. This barrier formation is a key indicator of a well-formed, dense monolayer.
The following table summarizes the EIS data for electrodes modified with 11-CUTMS and several alternative silane coupling agents. The data is presented to facilitate a clear comparison of their performance.
| Silane Modifier | Electrode Substrate | Redox Probe | Rct (kΩ) | Cdl (µF/cm²) | Surface Coverage (θ) | Reference |
| This compound (11-CUTMS) | Indium Tin Oxide (ITO) | [Fe(CN)6]³⁻/⁴⁻ | Data not available in cited literature | Data not available in cited literature | Data not available in cited literature | |
| Methyltrimethoxysilane (MTMS) | Indium Tin Oxide (ITO) | [Fe(CN)6]³⁻/⁴⁻ | 15.8 | - | 0.97 | [1] |
| Octadecyltrimethoxysilane (ODTMS) | Indium Tin Oxide (ITO) | [Fe(CN)6]³⁻/⁴⁻ | 215.4 | - | >0.999 | [1] |
| (3-Aminopropyl)trimethoxysilane (APTES) | Silicon/Silicon Dioxide | - | - | Qualitative data | - | [2] |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTS) | Aluminum | Dilute alkaline solution | Qualitative increase | - | - | [3] |
Note: Quantitative data for 11-CUTMS modified electrodes was not available in the reviewed literature. The table highlights the need for further experimental investigation into the EIS characteristics of this specific silane.
From the available data, it is evident that long-chain alkylsilanes like Octadecyltrimethoxysilane (ODTMS) form highly effective insulating layers, resulting in a significantly high charge transfer resistance and excellent surface coverage[1]. This suggests the formation of a dense and well-ordered self-assembled monolayer. In comparison, shorter-chain silanes like Methyltrimethoxysilane (MTMS) provide a less resistive barrier, indicating a less compact monolayer[1]. While quantitative data for (3-Aminopropyl)trimethoxysilane (APTES) and (3-Glycidyloxypropyl)trimethoxysilane (GPTS) were not fully detailed in the provided search results, the literature suggests they also form effective monolayers that alter the electrochemical interface[2][3].
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the modification of electrode surfaces with silane coupling agents, which can be adapted for 11-CUTMS.
Protocol 1: Modification of Glassy Carbon Electrode with 3-Aminopropylmethyldiethoxysilane (APMDES) (Adaptable for 11-CUTMS)
This protocol, originally for APMDES, can be adapted for 11-CUTMS by substituting the silane and optimizing conditions.
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound (11-CUTMS)
-
Anhydrous solvent (e.g., Toluene)
-
Deionized water
-
Ethanol
-
Nitrogen gas
Procedure:
-
Electrode Pre-treatment:
-
Polish the GCE with alumina slurry on a polishing cloth to a mirror finish.
-
Sonnicate the electrode in deionized water and then in ethanol for 5 minutes each to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen gas.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Prepare a solution of 11-CUTMS in the anhydrous solvent (e.g., 1-5% v/v).
-
Immerse the cleaned and dried GCE into the 11-CUTMS solution.
-
Allow the self-assembly process to occur for a specified time (e.g., 4 hours) at a controlled temperature (e.g., 303 K)[4].
-
The cyano-terminated end of the 11-CUTMS will orient away from the electrode surface.
-
-
Post-Modification Cleaning:
-
Remove the electrode from the silane solution.
-
Rinse the modified electrode thoroughly with the anhydrous solvent to remove any physisorbed molecules.
-
Dry the electrode again under a stream of nitrogen gas.
-
-
Electrochemical Characterization:
-
Perform Electrochemical Impedance Spectroscopy (EIS) in a suitable electrolyte containing a redox probe (e.g., 1 mM [Fe(CN)6]³⁻/⁴⁻ in 0.1 M KCl).
-
Record the impedance spectra over a frequency range (e.g., 100 kHz to 0.1 Hz) at the formal potential of the redox probe.
-
Protocol 2: Modification of Gold Electrode with Alkanethiols (Conceptual basis for Silanization)
While this protocol is for alkanethiols on gold, the principles of SAM formation and characterization are similar and provide a useful framework.
Materials:
-
Gold Electrode
-
Alkanethiol solution (e.g., in ethanol)
-
Ethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Electrode Cleaning:
-
Clean the gold electrode by cycling the potential in an acidic solution (e.g., 0.5 M H₂SO₄) until a reproducible cyclic voltammogram is obtained.
-
Rinse the electrode with deionized water and ethanol.
-
Dry under a nitrogen stream.
-
-
SAM Formation:
-
Immerse the clean gold electrode in an ethanolic solution of the desired alkanethiol for a sufficient time to allow for monolayer formation (typically several hours to overnight).
-
-
Rinsing:
-
Rinse the electrode with ethanol and deionized water to remove non-chemisorbed molecules.
-
Dry with nitrogen gas.
-
-
EIS Analysis:
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Conclusion
The modification of electrode surfaces with silane coupling agents is a critical step in the development of robust electrochemical sensors and platforms. While long-chain alkylsilanes like ODTMS demonstrate excellent insulating properties, the specific electrochemical impedance characteristics of this compound (11-CUTMS) modified electrodes require further investigation to fully understand their potential in various applications. The provided protocols offer a starting point for researchers to perform these crucial experiments and contribute to a more complete understanding of this promising surface modification agent. The nitrile functionality of 11-CUTMS offers a unique chemical handle for further functionalization, making it a molecule of significant interest for the development of advanced biosensors and chemical sensors.
References
- 1. krc.cecri.res.in [krc.cecri.res.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Self-assembly monolayer of 3-aminopropylmethyldiethoxysilane on glassy carbon electrode for albumin detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cyclic Voltammetry Analysis of 11-Cyanoundecyltrimethoxysilane SAMs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical performance of 11-Cyanoundecyltrimethoxysilane (11-CUTMS) self-assembled monolayers (SAMs) using cyclic voltammetry (CV). The performance of 11-CUTMS SAMs is compared with other commonly used silane-based SAMs on Indium Tin Oxide (ITO) electrodes. This guide is intended to assist researchers in selecting the appropriate surface modification for their electrochemical applications, such as biosensors and molecular electronics.
Comparative Performance of Silane SAMs
The effectiveness of a self-assembled monolayer in modifying an electrode surface is often evaluated by its ability to block the electrochemical reactions of a redox probe at the electrode surface. This "blocking" capability is a measure of the packing density and defectiveness of the SAM. Cyclic voltammetry is a powerful technique to assess this property by measuring the charge transfer resistance (Rct) and the surface coverage (θ).
A higher charge transfer resistance indicates a more effective barrier to electron transfer, suggesting a well-packed and ordered SAM. Similarly, a surface coverage value close to 1 signifies a near-complete monolayer with minimal defects.
The following tables summarize the key performance metrics obtained from cyclic voltammetry and electrochemical impedance spectroscopy (EIS) for 11-CUTMS and other alternative silane SAMs on ITO electrodes.
| SAM Material | Terminal Group | Charge Transfer Resistance (Rct) (Ω) | Surface Coverage (θ) | Reference |
| This compound (11-CUTMS) | Cyano (-CN) | 1.29 x 10⁵ (at optimal 0.5% concentration) | Not explicitly calculated, but high Rct suggests good coverage | [1] |
| Octadecyltrimethoxysilane (ODTMS) | Methyl (-CH₃) | 2.15 x 10⁵ | >0.999 | [2] |
| Mercaptopropyltrimethoxysilane (MPTMS) | Mercapto (-SH) | 1.89 x 10⁵ | >0.999 | [2] |
| Methyltrimethoxysilane (MTMS) | Methyl (-CH₃) | 1.12 x 10⁴ | 0.985 | [2] |
| Bare ITO | - | 4.89 x 10³ | - | [2] |
Table 1: Comparison of Charge Transfer Resistance and Surface Coverage for Various Silane SAMs on ITO Electrodes.
| SAM Material | Peak-to-Peak Separation (ΔEp) (mV) | Heterogeneous Electron Transfer Rate Constant (k⁰) (cm s⁻¹) | Reference |
| This compound (11-CUTMS) | Not reported | Not reported | [1] |
| Octadecyltrimethoxysilane (ODTMS) | Not applicable (redox peaks disappear) | 1.18 x 10⁻⁸ | [2] |
| Mercaptopropyltrimethoxysilane (MPTMS) | Not applicable (redox peaks disappear) | 1.34 x 10⁻⁸ | [2] |
| Methyltrimethoxysilane (MTMS) | 120 | 2.27 x 10⁻⁷ | [2] |
| Bare ITO | 80 | 5.20 x 10⁻⁶ | [2] |
Table 2: Comparison of Peak-to-Peak Separation and Electron Transfer Rate Constants for Various Silane SAMs on ITO Electrodes.
Experimental Protocols
Detailed methodologies for the preparation and electrochemical analysis of silane SAMs are crucial for reproducible results. The following protocols are based on established methods for the characterization of SAMs on ITO electrodes.[1][2]
Substrate Preparation
-
Indium Tin Oxide (ITO) coated glass slides are sequentially cleaned in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each.
-
The cleaned ITO slides are then dried under a stream of nitrogen gas.
-
To generate hydroxyl groups on the surface for silanization, the ITO substrates are treated with a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 20 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
After piranha treatment, the substrates are thoroughly rinsed with deionized water and dried under nitrogen.
SAM Formation
-
A 0.5% (w/w) solution of this compound (11-CUTMS) is prepared in anhydrous toluene. For other silanes, a 1 mM solution in a suitable anhydrous solvent (e.g., toluene or ethanol) is typically used.
-
The cleaned and dried ITO substrates are immersed in the silane solution for a specified duration (e.g., 12-24 hours) at room temperature in a moisture-free environment (e.g., in a desiccator or under an inert atmosphere).
-
After incubation, the substrates are removed from the solution and rinsed with the anhydrous solvent to remove any physisorbed molecules.
-
The SAM-modified substrates are then cured in an oven at a specific temperature (e.g., 120°C) for a defined period (e.g., 1 hour) to promote covalent bond formation.
-
Finally, the substrates are sonicated in the solvent to remove any loosely bound silane molecules and dried under nitrogen.
Cyclic Voltammetry (CV) Analysis
-
Cyclic voltammetry is performed using a three-electrode electrochemical cell. The SAM-modified ITO slide serves as the working electrode, a platinum wire as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode.
-
The electrolyte solution typically consists of a redox probe, such as 1 mM Potassium Ferrocyanide/Ferricyanide (K₃[Fe(CN)₆]/K₄[Fe(CN)₆]), in a supporting electrolyte like 0.1 M KCl.[2]
-
CV scans are recorded within a potential window that covers the redox potential of the probe (e.g., from -0.2 V to +0.6 V vs. SCE).
-
The scan rate is typically set at 50 mV/s.[2]
-
The blocking properties of the SAM are evaluated by the suppression of the redox peaks of the ferro/ferricyanide couple compared to the bare ITO electrode.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the preparation and analysis of 11-CUTMS SAMs.
Caption: Experimental workflow for the preparation and CV analysis of 11-CUTMS SAMs.
Caption: Relationship between SAM properties and electrochemical performance metrics.
References
A Head-to-Head Comparison: Biosensor Technology Featuring 11-Cyanoundecyltrimethoxysilane versus Gold-Standard ELISA
For researchers, scientists, and drug development professionals at the forefront of sensitive and specific analyte detection, the choice of immunoassay technology is critical. This guide provides an objective comparison between a biosensor platform utilizing the functionalizing agent 11-Cyanoundecyltrimethoxysilane and the long-established Enzyme-Linked Immunosorbent Assay (ELISA).
This comparison delves into the fundamental principles, experimental workflows, and performance characteristics of each method. While direct comparative studies on biosensors employing this compound are not extensively available, this guide draws upon established principles of silane-based biosensor functionalization and general performance comparisons with ELISA to provide a comprehensive overview for informed decision-making.
At a Glance: Key Performance Metrics
The selection of an appropriate immunoassay hinges on factors such as sensitivity, specificity, speed, and cost. Below is a summary of typical performance characteristics for silane-based biosensors and traditional ELISA.
| Performance Metric | Biosensor with Covalent Immobilization (via Silanization) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Typically label-free detection of binding events on a functionalized surface. | Enzyme-catalyzed colorimetric or fluorescent signal amplification. |
| Immobilization | Covalent attachment of capture molecules, often leading to better orientation and stability.[1][2] | Primarily passive adsorption of capture molecules to a microplate surface.[1] |
| Sensitivity | Can achieve very high sensitivity, with some platforms detecting analytes at femtomolar levels. | High sensitivity, often in the picomolar to nanomolar range.[3] |
| Limit of Detection (LoD) | Generally lower LoD is achievable due to direct detection and optimized probe orientation. | LoD is dependent on enzyme kinetics and substrate turnover. |
| Time to Result | Often provides real-time or near real-time results. | Typically requires multiple incubation and washing steps, taking several hours to complete.[4] |
| Throughput | Can be adapted for high-throughput screening. | Well-suited for high-throughput analysis in 96-well plate format. |
| Cost | Initial setup cost for instrumentation can be high. | Generally lower cost per sample, especially for established assays.[4] |
| Flexibility | Surface chemistry can be tailored for a wide range of analytes. | A well-established and versatile technique for various analytes.[3] |
Experimental Protocols: A Step-by-Step Look
The experimental workflows for biosensor fabrication and analysis versus a standard sandwich ELISA are fundamentally different. Below are detailed methodologies for each.
Biosensor with this compound Surface Functionalization
Biosensors offer the advantage of covalent immobilization of capture proteins, which can lead to higher stability and better control over the orientation of the molecules, ultimately enhancing sensitivity.[1][2] The following protocol is a representative procedure for functionalizing a silicon-based biosensor surface using a silane agent. While specific protocols for this compound are not widely published, the cyano group can be readily reduced to an amine group, which then allows for well-established amine-reactive crosslinking chemistry.
Surface Preparation and Silanization:
-
Cleaning and Activation: The silicon substrate is first rigorously cleaned to remove organic contaminants and then treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl (-OH) groups on the surface.[5]
-
Silanization: The activated substrate is then immersed in a solution of this compound in an anhydrous solvent (e.g., toluene). The methoxysilane groups react with the surface hydroxyl groups to form a stable, self-assembled monolayer (SAM).[6]
-
Curing: The silanized substrate is then baked to promote cross-linking within the silane layer and covalent bonding to the surface.
Immobilization of Capture Antibody:
-
Reduction of Cyano Groups (if necessary): The terminal cyano (-CN) groups of the this compound layer are chemically reduced to primary amine (-NH2) groups using a suitable reducing agent.
-
Activation and Coupling: The surface is then treated with a crosslinker, such as glutaraldehyde or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to activate the amine groups for reaction with the capture antibody.[5]
-
Antibody Immobilization: The capture antibody is then introduced and covalently binds to the activated surface.
-
Blocking: Any remaining active sites on the surface are blocked using a solution of bovine serum albumin (BSA) or other suitable blocking agent to prevent non-specific binding.
Sandwich Enzyme-Linked Immunosorbent Assay (ELISA)
The sandwich ELISA is a widely used format known for its high specificity and sensitivity, making it a gold standard in many diagnostic and research applications.[3]
ELISA Protocol:
-
Coating: The wells of a 96-well microplate are coated with a capture antibody diluted in a coating buffer. The plate is incubated to allow the antibody to adsorb to the plastic surface.
-
Blocking: The remaining protein-binding sites in the wells are blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding of subsequent reagents.
-
Sample Incubation: The sample containing the analyte of interest is added to the wells. The analyte is captured by the immobilized antibody.
-
Detection Antibody Incubation: A second, enzyme-conjugated detection antibody that binds to a different epitope on the analyte is added to the wells, forming a "sandwich" with the analyte.
-
Substrate Addition: A chromogenic or fluorogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a detectable signal.
-
Signal Measurement: The absorbance or fluorescence is measured using a microplate reader. The intensity of the signal is directly proportional to the amount of analyte in the sample.
Visualizing the Workflows
To better illustrate the distinct processes of each technique, the following diagrams outline the experimental workflows.
Concluding Remarks
Both biosensors functionalized with silanes like this compound and traditional ELISA are powerful tools for analyte detection. The choice between them depends on the specific application requirements.
-
Biosensors excel in applications demanding high sensitivity, real-time monitoring, and where the development of a robust, reusable platform is beneficial. The covalent immobilization of capture molecules offers significant advantages in terms of stability and performance.[1][7]
-
ELISA remains the workhorse for many laboratories due to its established protocols, lower cost for high-throughput screening, and the wide availability of commercial kits.[3][4]
As biosensor technology continues to advance, the development of novel surface chemistries, such as those offered by functional silanes, will further enhance their performance, potentially offering superior alternatives to traditional immunoassays for a growing number of applications.
References
- 1. Comparison of protein immobilization methods with covalent bonding on paper for paper-based enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing ELISA Sensitivity: From Surface Engineering to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Oriented Antibody Covalent Immobilization for Label-Free Impedimetric Detection of C-Reactive Protein via Direct and Sandwich Immunoassays [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Performance of 11-Cyanoundecyltrimethoxysilane as an Immobilization Matrix: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 11-cyanoundecyltrimethoxysilane as an immobilization matrix for proteins, antibodies, and other biomolecules. Due to the limited availability of direct quantitative performance data for this compound in the public domain, this guide leverages comparative data from widely used alternative matrices, such as aminosilanes, to provide a comprehensive overview for researchers.
Executive Summary
Immobilization of biomolecules onto solid surfaces is a critical step in the development of various biotechnological applications, including biosensors, microarrays, and drug delivery systems. The choice of the immobilization matrix significantly impacts the performance, stability, and reliability of these devices. This compound offers a unique surface chemistry centered around the terminal cyano group, which can be utilized for specific covalent attachment strategies. This guide compares its potential performance with established alternatives, highlighting the theoretical advantages and the current gaps in experimental data.
Comparison of Immobilization Matrices
Table 1: Quantitative Performance Comparison of Immobilization Matrices
| Performance Metric | This compound | Aminosilane (APTES) | Carboxyl-terminated Silane | Epoxy-terminated Silane |
| Binding Capacity (Protein) | Data Not Available | ~0.8 - 3.5 mg/m²[1] | Data Not Available | Higher than APTES for covalent binding |
| Binding Capacity (Antibody) | Data Not Available | Surface density dependent[1] | Data Not Available | Effective for covalent immobilization |
| Stability (pH) | Expected to be stable in neutral pH | Stable in neutral pH, hydrolysis at acidic/basic pH | Generally stable | Stable in neutral and slightly basic pH |
| Stability (Temperature) | Data Not Available | Stable up to moderate temperatures | Generally stable | Stable up to moderate temperatures |
| Non-Specific Binding | Potentially low due to defined chemistry | Can be high, requires blocking steps | Moderate, can be reduced with blocking | Lower than APTES in some cases |
Note: The binding capacity of aminosilanes is highly dependent on the immobilization strategy (physical adsorption vs. covalent coupling) and the orientation of the antibodies on the surface.[1]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and effective immobilization. Below are a general protocol for surface silanization and a specific protocol for protein immobilization on an aminosilane-coated surface, which can be adapted for this compound with appropriate modifications for the cyano group chemistry.
General Protocol for Surface Silanization
This protocol outlines the basic steps for modifying a silica-based substrate with a silane coupling agent.
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water
-
Anhydrous toluene
-
Silane coupling agent (e.g., this compound, APTES)
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning: Immerse the substrate in Piranha solution for 30 minutes to clean and hydroxylate the surface. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Rinsing: Thoroughly rinse the substrate with deionized water.
-
Drying: Dry the substrate under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes.
-
Silanization:
-
Solution-phase deposition: Prepare a 1-2% (v/v) solution of the silane in anhydrous toluene. Immerse the cleaned, dry substrate in the silane solution for 1-2 hours at room temperature under a nitrogen atmosphere.
-
Vapor-phase deposition: Place the cleaned, dry substrate in a vacuum desiccator along with a small vial containing the silane. Evacuate the desiccator to allow the silane to deposit from the vapor phase.
-
-
Rinsing: After deposition, rinse the substrate with anhydrous toluene to remove any unbound silane.
-
Curing: Bake the coated substrate at 110°C for 30-60 minutes to promote the formation of a stable siloxane network.
Specific Protocol: Antibody Immobilization on Aminosilane (APTES) Surface
This protocol describes the covalent immobilization of antibodies on an APTES-functionalized surface using a glutaraldehyde crosslinker.
Materials:
-
APTES-functionalized substrate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutaraldehyde solution (2.5% in PBS)
-
Antibody solution (in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or sodium borohydride solution)
Procedure:
-
Activation: Immerse the APTES-coated substrate in a 2.5% glutaraldehyde solution for 1 hour at room temperature. This activates the surface by introducing aldehyde groups.
-
Rinsing: Rinse the substrate thoroughly with PBS.
-
Antibody Immobilization: Incubate the activated substrate with the antibody solution at the desired concentration for 2-4 hours at room temperature or overnight at 4°C. The primary amine groups on the antibody will react with the aldehyde groups on the surface to form Schiff bases.
-
Rinsing: Rinse the substrate with PBS to remove unbound antibodies.
-
Blocking: Immerse the substrate in a blocking buffer for 1 hour at room temperature to block any remaining active sites and reduce non-specific binding.
-
Quenching/Reduction (Optional but Recommended): To stabilize the Schiff base linkage, the surface can be treated with a reducing agent like sodium borohydride to form a stable secondary amine bond. Alternatively, unreacted aldehyde groups can be quenched with a solution like Tris-HCl.
-
Final Rinsing: Rinse the substrate with PBS. The surface is now ready for use.
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and the underlying chemical principles.
Caption: General workflow for biomolecule immobilization on a silanized surface.
Caption: Conceptual pathway of signal generation in a biosensor.
Conclusion and Future Directions
This compound presents a promising alternative for creating functionalized surfaces for biomolecule immobilization. The cyano group offers a versatile handle for various covalent coupling chemistries, potentially leading to highly specific and stable immobilization. However, there is a clear need for direct, quantitative experimental studies to validate its performance in comparison to more established matrices like aminosilanes. Future research should focus on:
-
Quantitative determination of binding capacity for various proteins and antibodies.
-
Systematic evaluation of the stability of this compound self-assembled monolayers under a range of pH, temperature, and buffer conditions.[2][3][4][5]
-
Comparative studies on non-specific binding against a panel of common interfering proteins.
-
Development and optimization of robust immobilization protocols tailored to the specific chemistry of the cyano group.
By addressing these knowledge gaps, the scientific community can fully assess the potential of this compound as a valuable tool in the development of advanced bio-analytical platforms.
References
- 1. Comparison of Physical Adsorption and Covalent Coupling Methods for Surface Density-Dependent Orientation of Antibody on Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The stability of self-assembled monolayers with time and under biological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Control and stability of self-assembled monolayers under biosensing conditions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of 11-Cyanoundecyltrimethoxysilane (C11TMS) Self-Assembled Monolayers
A Guide for Researchers in Surface Functionalization and Drug Development
Self-assembled monolayers (SAMs) of organosilanes are pivotal in tailoring the surface properties of materials for a myriad of applications, from biocompatible coatings to advanced sensor technologies. Among these, 11-cyanoundecyltrimethoxysilane (C11TMS) offers a unique terminal nitrile group, presenting distinct chemical reactivity and polarity compared to conventional alkylsilane SAMs. This guide provides a comparative analysis of C11TMS SAMs against a well-studied analogue, Octadecyltrimethoxysilane (OTS), focusing on their characterization using Scanning Electron Microscopy (SEM) and Fourier-Transform Infrared Spectroscopy (FTIR).
Performance Comparison: C11TMS vs. OTS SAMs
The choice between C11TMS and other alkylsilanes like OTS depends on the desired surface properties. C11TMS, with its terminal nitrile (-CN) group, imparts a more polar and reactive surface compared to the non-polar, methyl-terminated surface of OTS. This difference is critical for applications requiring subsequent chemical modifications or specific protein adsorption profiles.
| Parameter | This compound (C11TMS) SAMs | Octadecyltrimethoxysilane (OTS) SAMs |
| Surface Morphology (SEM) | Typically forms a uniform and smooth monolayer. The presence of the nitrile group may influence packing density, potentially leading to minor variations in surface texture compared to OTS. | Known to form highly ordered, crystalline-like monolayers on silica surfaces, often exhibiting a very smooth and homogeneous surface.[1] |
| Surface Roughness | Expected to be low, contributing to a well-defined interfacial layer. | Generally exhibits very low root-mean-square (RMS) roughness, indicative of a densely packed and well-ordered monolayer.[1] |
| FTIR: C-H Stretching | Asymmetric and symmetric stretching vibrations of methylene (-CH2-) groups are observed in the 2920-2930 cm⁻¹ and 2850-2860 cm⁻¹ regions, respectively. The positions of these peaks can indicate the degree of conformational order (crystallinity) of the alkyl chains. | Similar to C11TMS, with peak positions sensitive to the packing density and order of the alkyl chains. Well-ordered OTS SAMs show peaks at lower wavenumbers. |
| FTIR: Terminal Group | A characteristic sharp peak for the nitrile (-C≡N) stretching vibration is expected around 2240-2260 cm⁻¹. The presence and intensity of this peak are definitive for the successful incorporation of the cyano- functionality. | Dominated by the methyl (-CH3) group vibrations, which can be more challenging to isolate from the methylene signals. |
| FTIR: Siloxane Network | A broad and strong band in the region of 1000-1200 cm⁻¹ is indicative of the Si-O-Si polysiloxane network formed at the substrate interface, confirming covalent attachment. | A similar broad Si-O-Si band is observed, signifying the formation of a stable siloxane linkage to the silica surface.[1] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful formation of high-quality SAMs. Below are generalized protocols for the vapor deposition of C11TMS and a common solution-phase deposition for OTS.
Vapor Deposition of this compound (C11TMS)
Vapor-phase deposition is often preferred for its ability to produce clean and uniform monolayers with minimal solvent contamination.
Materials:
-
Silicon wafers with a native oxide layer (SiO₂)
-
This compound (C11TMS)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Vacuum oven or desiccator
-
Schlenk line or similar vacuum apparatus
Procedure:
-
Substrate Cleaning: Immerse silicon wafers in Piranha solution for 30 minutes to remove organic contaminants and hydroxylate the surface.
-
Rinsing and Drying: Thoroughly rinse the wafers with copious amounts of DI water and dry under a stream of high-purity nitrogen gas.
-
Vapor Deposition Setup: Place the cleaned and dried silicon wafers in a vacuum-compatible chamber (e.g., a vacuum desiccator or a Schlenk flask). Place a small, open vial containing a few drops of C11TMS in the chamber, ensuring it is not in direct contact with the substrates.
-
Deposition: Evacuate the chamber to a moderate vacuum (e.g., 1-10 Torr). The deposition is typically carried out at a slightly elevated temperature (e.g., 50-70 °C) for several hours (e.g., 4-12 hours) to facilitate the sublimation of the silane and its reaction with the substrate surface.
-
Post-Deposition Curing: After the deposition period, vent the chamber with dry nitrogen. To promote the formation of a stable polysiloxane network, the coated substrates are typically cured in an oven at a moderate temperature (e.g., 100-120 °C) for about 1 hour.
-
Final Rinsing: Sonicate the wafers in a non-polar solvent (e.g., toluene or hexane) to remove any physisorbed molecules, followed by a final rinse with ethanol and drying with nitrogen.
Solution-Phase Deposition of Octadecyltrimethoxysilane (OTS)
Materials:
-
Silicon wafers with a native oxide layer (SiO₂)
-
Octadecyltrimethoxysilane (OTS)
-
Anhydrous toluene or hexane
-
Piranha solution
-
Deionized (DI) water
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning: Clean and hydroxylate the silicon wafers as described in the C11TMS protocol.
-
Preparation of Silane Solution: Prepare a dilute solution of OTS (e.g., 1% v/v) in an anhydrous solvent such as toluene or hexane. It is crucial to use a dry solvent to control the hydrolysis and polymerization of the silane in solution.
-
Immersion: Immerse the cleaned and dried silicon wafers in the OTS solution for a period ranging from 30 minutes to several hours. The immersion time can influence the quality and completeness of the monolayer.
-
Rinsing: After immersion, rinse the wafers sequentially with the deposition solvent (toluene or hexane), followed by ethanol or isopropanol, to remove excess unreacted silane.
-
Curing: Cure the coated wafers in an oven at 110-120 °C for 30-60 minutes to drive the condensation reaction and form a cross-linked siloxane network.
-
Final Cleaning: Sonicate the wafers in toluene and then ethanol to remove any loosely bound molecules, and finally dry with a stream of nitrogen.
Visualizing the Process and Logic
References
Unlocking Superior Adhesion: A Comparative Guide to Organofunctional Silanes and Traditional Silanes
For researchers, scientists, and professionals in drug development, achieving robust and reliable adhesion between dissimilar materials is a critical factor in the success of a wide range of applications, from medical devices to advanced material composites. Silane coupling agents are pivotal in this arena, forming a molecular bridge between inorganic substrates and organic polymers. This guide provides an in-depth comparison of organofunctional silanes and traditional silanes, supported by experimental data, to elucidate their distinct advantages in adhesion promotion.
At their core, all silanes possess a silicon-based head that forms a durable bond with inorganic surfaces. The key distinction lies in their tail functionalities. Traditional silanes, often alkylsilanes, present a non-reactive organic group, primarily modifying surface energy and promoting adhesion through weaker forces. In contrast, organofunctional silanes feature a reactive organic group specifically designed to form strong, covalent bonds with the polymer matrix, leading to a significant enhancement in adhesive strength and durability.[1]
The Mechanism of Adhesion: A Tale of Two Functionalities
The adhesion mechanism of silanes to an inorganic substrate begins with the hydrolysis of alkoxy groups (e.g., methoxy, ethoxy) on the silane molecule in the presence of water to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups on the inorganic surface, forming stable covalent siloxane bonds (Si-O-Substrate).[2]
The divergence between organofunctional and traditional silanes occurs at the other end of the molecule.
Traditional Silanes (e.g., Alkylsilanes): These silanes possess a non-reactive alkyl chain. Their primary contribution to adhesion, beyond the foundational siloxane bond with the substrate, is through physical interactions such as van der Waals forces and mechanical interlocking with the polymer matrix. While they can improve wetting and provide a degree of hydrophobicity, they do not form chemical bonds with the organic resin.
Organofunctional Silanes: These advanced coupling agents are distinguished by a second, reactive functional group (e.g., amino, epoxy, vinyl, methacryloxy) at the terminus of the organic chain. This functional group is specifically chosen to be compatible and reactive with the functional groups of the polymer matrix (e.g., an amino-silane for an epoxy resin). This dual reactivity allows organofunctional silanes to create a true chemical bridge, covalently bonding the inorganic substrate to the organic polymer, resulting in a more robust and durable adhesive interface.[1][2]
Performance Under Pressure: Experimental Data
The theoretical advantages of organofunctional silanes are borne out in empirical testing. The ability to form covalent bonds across the interface translates directly to superior adhesion strength and environmental resistance.
Pull-Off Adhesion Strength
Pull-off tests are a common method to quantify the adhesive strength of a coating to a substrate. The following table summarizes data from a study investigating the adhesion of an epoxy resin to an indium tin oxide (ITO) substrate, comparing the performance of various organofunctional silanes. A control without any silane treatment would exhibit significantly lower adhesion. While a direct comparison with a traditional alkylsilane is not provided in this specific dataset, the data clearly demonstrates the high level of adhesion achievable with organofunctional silanes.
| Silane Functional Group | Concentration (wt%) | Adhesion Strength ( kg/cm ²) |
| Vinyl | 1 | 91.42 |
| Methacrylic | 1 | > Vinyl |
| Acrylic | 1 | > Methacrylic |
| Epoxy | 1 | > Acrylic |
| Amino | 1 | < Epoxy |
| Data adapted from a study on epoxide resin adhesion to ITO glass.[3] |
Synergistic Effects on Adhesive Strength
Further studies highlight the significant improvements organofunctional silanes bring to primer systems. The addition of aminosilane coupling agents to a tetraalkoxysilane primer demonstrates a marked increase in adhesive strength.
| Silane Primer Composition | Adhesive Strength (MPa) |
| P-tetraalkoxysilanes (Control) | 1.33 |
| P-tetraalkoxysilanes + N-aminoethyl-3-aminopropylmethyl-dimethoxysilane (HD-103) | 1.53 |
| Data from a study on the synergistic effects of aminosilane coupling agents.[4] |
Adhesion in Wet and Recovered Conditions
The durability of the adhesive bond, particularly in the presence of moisture, is a critical performance parameter. Organofunctional silanes demonstrate superior performance in maintaining adhesion after exposure to harsh environmental conditions. The table below presents the pull-off adhesion strength of an epoxy paint on aluminum, both initially (dry) and after exposure to a salt spray cabinet (wet), followed by a recovery period.
| Silane Treatment | Dry Adhesion (MPa) | Wet Adhesion (MPa) | Recovered Adhesion (MPa) |
| Degreased Aluminum (Control) | Lower | Significantly Lower | Partial Recovery |
| Amino-silane treated | Significantly Higher | Maintained Higher | High Recovery |
| Vinyl-silane treated | Significantly Higher | Maintained Higher | High Recovery |
| Qualitative representation of data trends from a study on epoxy adhesion to aluminum.[5] |
Experimental Protocols
Reproducible and comparable results in adhesion testing are contingent on standardized experimental procedures. Below are outlines of the methodologies for silane treatment and common adhesion tests.
Silane Treatment of Substrates
-
Substrate Cleaning: Thoroughly clean the inorganic substrate to remove any organic contaminants. This can be achieved by sonication in a series of solvents such as acetone and isopropanol, followed by drying with nitrogen gas.
-
Silane Solution Preparation: Prepare a dilute solution of the silane (typically 1-2% by volume) in a suitable solvent, commonly a mixture of ethanol and deionized water (e.g., 95:5 v/v). For non-amino silanes, the pH of the solution is often adjusted to 4.5-5.5 with an acid like acetic acid to catalyze hydrolysis.
-
Hydrolysis: Allow the silane solution to stir for a predetermined time (e.g., 30-60 minutes) to ensure the hydrolysis of the alkoxy groups to silanols.
-
Substrate Immersion: Immerse the cleaned substrate in the silane solution for a specified duration (e.g., 1-2 minutes).
-
Rinsing: Gently rinse the treated substrate with the solvent (e.g., ethanol) to remove any excess, unreacted silane.
-
Curing: Cure the silane layer by heating in an oven at a specific temperature and time (e.g., 110°C for 10-15 minutes) to promote the condensation reaction and the formation of covalent bonds with the substrate.
References
Evaluating the hydrolytic stability of different aminosilane monolayers
A Comparative Guide to the Hydrolytic Stability of Aminosilane Monolayers
The functionalization of surfaces with aminosilane monolayers is a cornerstone technique in materials science, enabling applications from biocompatible coatings and biosensors to adhesion promotion in composites. A critical determinant of the long-term performance and reliability of these functionalized surfaces is the hydrolytic stability of the aminosilane layer, particularly in aqueous or humid environments. This guide provides a comparative evaluation of the hydrolytic stability of commonly used aminosilanes, supported by experimental data, to aid researchers in selecting the optimal agent for their specific application.
The stability of aminosilane monolayers is significantly influenced by the molecular structure of the silane, the deposition method, and post-deposition curing treatments.[1] A primary mechanism of degradation is the hydrolysis of siloxane (Si-O-Si) bonds, which can be catalyzed by the amine functionality within the aminosilane molecule itself.[2][3] This guide will delve into the performance of various aminosilanes, highlighting the structural features that enhance their resistance to hydrolysis.
Comparative Hydrolytic Stability of Common Aminosilanes
The selection of an aminosilane is a critical factor in determining the durability of the functionalized surface. The structure of the aminosilane, particularly the nature of its alkoxy groups and the length and functionality of the alkyl chain, plays a pivotal role in its hydrolytic stability.[2][4]
Key Aminosilanes Compared:
-
(3-aminopropyl)triethoxysilane (APTES) and (3-aminopropyl)trimethoxysilane (APTMS): These are among the most widely used aminosilanes but are known to have limited hydrolytic stability.[4][5] The primary amine group can intramolecularly catalyze the hydrolysis of the siloxane bonds that anchor the molecule to the substrate.[4]
-
(3-aminopropyl)methyldiethoxysilane (APMDES) and (3-aminopropyl)dimethylethoxysilane (APDMES): These silanes have fewer reactive alkoxy groups compared to APTES and APTMS, which can influence the structure and stability of the resulting monolayer.[6][7]
-
N-(2-aminoethyl)-3-aminopropyltriethoxysilane (AEAPTES) and N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS): The presence of a secondary amine in these molecules has been shown to enhance hydrolytic stability.[4][5] The secondary amine can still catalyze the formation of siloxane bonds but is sterically hindered from effectively catalyzing their hydrolytic cleavage.[4]
-
N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES): The longer alkyl chain in AHAMTES is designed to distance the amine group from the siloxane bond, thereby reducing intramolecular catalysis of hydrolysis and improving stability.[2][3]
Below is a summary of experimental data comparing the hydrolytic stability of these aminosilanes. The data is presented as the change in film thickness after immersion in water, a direct measure of monolayer degradation.
| Aminosilane | Deposition Method | Initial Thickness (Å) | Thickness after Hydrolysis (Å) | % Thickness Loss | Reference |
| APTES | Vapor Phase (90°C, 48h) | ~5 | ~3 | ~40% | [4] |
| AEAPTES | Vapor Phase (90°C, 48h) | ~11 | ~8 | ~27% | [4] |
| APTES | Toluene Solution (10 min) | 26.3 ± 0.8 | Not Reported | - | [6] |
| APMDES | Toluene Solution (20 min) | 8.0 ± 1.0 | Not Reported | - | [6] |
Note: Direct comparison of percentage loss can be challenging due to variations in initial film thickness and experimental conditions across different studies. However, the trend of improved stability with modified aminosilane structures is evident.
Experimental Protocols
The following sections detail the methodologies for preparing and evaluating the hydrolytic stability of aminosilane monolayers.
I. Substrate Preparation
A crucial first step for achieving a uniform and stable aminosilane monolayer is the preparation of the substrate. The following protocol is typical for silicon wafers.
-
Cleaning: Silicon wafers are sonicated in acetone and then isopropyl alcohol for 15 minutes each to remove organic contaminants.
-
Hydroxylation: The cleaned wafers are immersed in a "Piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to remove residual organic residues and to generate hydroxyl (-OH) groups on the surface. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Rinsing and Drying: The wafers are thoroughly rinsed with deionized water and then dried under a stream of nitrogen gas. The wafers are then typically baked in an oven at 110-120°C to remove any adsorbed water.[1]
II. Aminosilane Deposition
There are two primary methods for depositing aminosilane monolayers: solution-phase deposition and vapor-phase deposition.
-
Solution-Phase Deposition:
-
A solution of the aminosilane (typically 1-2% by volume) is prepared in an anhydrous solvent such as toluene or ethanol.[3][8]
-
The prepared substrates are immersed in the aminosilane solution for a specific duration, which can range from a few minutes to several hours.[6]
-
After immersion, the substrates are rinsed with the solvent to remove any excess, unbound silane.
-
The coated substrates are then cured, typically by baking at an elevated temperature (e.g., 120°C for 1 hour), to promote the formation of covalent siloxane bonds with the substrate and cross-linking within the monolayer.[1]
-
-
Vapor-Phase Deposition:
-
The prepared substrates are placed in a sealed reaction chamber (e.g., a desiccator) along with a small container of the neat aminosilane.[4]
-
The chamber is evacuated to a low pressure and then heated to a specific temperature (e.g., 70-90°C) to allow the aminosilane to vaporize and deposit on the substrates.[4]
-
The deposition time can vary from hours to a full day.[4]
-
Following deposition, the substrates are typically rinsed with a solvent and then cured in an oven.
-
III. Evaluation of Hydrolytic Stability
-
Initial Characterization: The thickness and water contact angle of the freshly prepared aminosilane monolayers are measured using techniques such as ellipsometry and goniometry.
-
Hydrolytic Challenge: The functionalized substrates are immersed in deionized water or a buffer solution at a controlled temperature (e.g., 40°C) for a specified period, often 24 to 48 hours.[3][4]
-
Post-Hydrolysis Characterization: After the hydrolytic challenge, the substrates are removed, rinsed with deionized water, and dried. The thickness and water contact angle are then re-measured to determine any changes.
-
Surface Analysis (Optional): Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the chemical composition of the surface before and after the hydrolytic challenge to quantify the loss of the aminosilane layer. Atomic Force Microscopy (AFM) can be employed to assess changes in surface morphology.
Visualizing the Process and Molecules
To better understand the experimental workflow and the molecules involved, the following diagrams are provided.
Caption: Experimental workflow for evaluating aminosilane hydrolytic stability.
Caption: Structures of commonly compared aminosilanes for surface modification.
Conclusion
The hydrolytic stability of aminosilane monolayers is a critical parameter for the longevity of functionalized surfaces in aqueous environments. Experimental evidence consistently demonstrates that the molecular structure of the aminosilane is a key determinant of its stability. While standard aminosilanes like APTES and APTMS are widely used, they exhibit susceptibility to hydrolysis.[4][5] For applications requiring enhanced durability, aminosilanes with modified structures, such as AEAPTES with its secondary amine or AHAMTES with its extended alkyl chain, offer significantly improved hydrolytic stability.[2][4] The choice of deposition method, with vapor-phase deposition often yielding more uniform and stable monolayers, and the implementation of a post-deposition curing step are also crucial for optimizing the performance of the aminosilane layer.[1][4][9] This guide provides researchers with the foundational knowledge and experimental framework to select and evaluate aminosilanes for robust and reliable surface functionalization.
References
- 1. Determination of structure-property relationships for 3-aminopropyltriethoxysilane films using x-ray reflectivity | Journal of Materials Research | Cambridge Core [cambridge.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation and Preparation of Hydrolytically Stable Aminosilane-derived Layers on Silica Surfaces [ida.mtholyoke.edu]
- 6. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminosilane layers on the plasma activated thermoplastics: influence of solvent on its structure and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
Safety Operating Guide
Prudent Disposal of 11-Cyanoundecyltrimethoxysilane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 11-cyanoundecyltrimethoxysilane, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe and compliant disposal of this chemical.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Disposal Protocol
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Collection and Storage
-
Container: Use a dedicated, properly labeled, and chemically resistant waste container. The container should be in good condition and have a secure lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
Step 2: Spill Management
-
In the event of a spill, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.
-
Do not use combustible materials, such as sawdust, to absorb the spill.
-
Collect the absorbed material and contaminated items into the designated hazardous waste container.
Step 3: Final Disposal
-
Licensed Disposal Facility: The waste must be disposed of through a licensed hazardous waste disposal facility. Consult your institution's Environmental Health and Safety (EHS) office for guidance on approved vendors and procedures.
-
Regulatory Compliance: Disposal must be conducted in accordance with all applicable local, state, and federal regulations.
-
Incineration: While specific disposal methods are determined by the disposal facility, incineration is a common and effective method for the destruction of similar organosilane compounds.
III. Chemical and Physical Properties
A comprehensive understanding of the chemical's properties is essential for safe handling and disposal.
| Property | Value |
| Chemical Formula | C15H31NO3Si |
| Molecular Weight | 301.5 g/mol |
| Appearance | Liquid |
| Boiling Point | 160 °C at 1 mmHg |
| Density | 0.933 g/cm³ |
| Incompatibilities | Strong oxidizing agents, water, acids, and bases |
IV. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
Personal protective equipment for handling 11-Cyanoundecyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 11-Cyanoundecyltrimethoxysilane. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Immediate Precautions
This compound is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[1][2] Immediate caution should be exercised upon handling.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Summary): [2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Store in a well-ventilated place. Keep container tightly closed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double gloving is recommended. Use a chemical-resistant outer glove over an inner disposable glove. - Outer Glove: Butyl rubber or 4H laminate gloves offer extended protection against organosilanes.[3] - Inner Glove: Nitrile gloves for incidental splash protection. Change immediately upon contact. | Prevents skin contact, which can cause irritation and systemic toxicity.[2] Studies on various silanes show that butyl rubber and laminates have longer breakthrough times than nitrile or neoprene.[3] |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. | Protects against serious eye irritation and potential permanent damage from splashes.[2] |
| Body Protection | A chemically resistant lab coat should be worn at all times. For tasks with a higher risk of splashing or exposure, chemically resistant coveralls are recommended. | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection. This may include a NIOSH-approved respirator with organic vapor cartridges. | The compound is harmful if inhaled and can cause respiratory tract irritation.[2] Engineering controls like fume hoods are the primary line of defense. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
3.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, GHS pictograms, and hazard statements.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4] The storage area should be designated for hazardous chemicals. Keep the container tightly sealed.
3.2. Preparation and Handling
-
Designated Area: All handling and experimental work must be conducted in a designated area, preferably within a chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary PPE is available and in good condition. Have spill cleanup materials readily accessible.
-
Pre-use Check: Before dispensing, re-verify the chemical label.
-
Dispensing: Use spark-proof tools and ground equipment to prevent static discharge.[4] Dispense the required amount slowly and carefully to avoid splashing.
-
Reaction Setup: If used in a reaction, ensure the apparatus is properly assembled and secured within the fume hood.
3.3. Post-Handling and Decontamination
-
Seal Container: Tightly seal the main container of this compound immediately after use.
-
Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., isopropanol) followed by a detergent and water. Dispose of cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by the lab coat, face shield, goggles, and finally inner gloves.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste (including contaminated PPE and cleaning materials) in a dedicated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash. Improper disposal is a violation of federal and local regulations.[5]
Workflow and Logical Relationships
The following diagram illustrates the complete, safe workflow for handling this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
